Product packaging for Candicidin(Cat. No.:CAS No. 1403-17-4)

Candicidin

Cat. No.: B1668254
CAS No.: 1403-17-4
M. Wt: 1109.3 g/mol
InChI Key: OPGSFDUODIJJGF-JBUZINEHSA-N
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Description

Candicidin D is a 38-membered ring lactone containing seven (E)-double bonds between positions 22 and 35 and substituted by hydroxy groups at positions 9, 11, 13, 17 and 19, oxo groups at positions 3, 7 and 15, a carboxy group at position 18, a 3-amino-3,6-dideoxymannopyranosyloxy group at position 21, a methyl group at position 36 and a 7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl group at position 37. It is the major component of this compound, a mixture of antifungal heptaene macrolides obtained from a strain of Streptomyces griseus. It has a role as a bacterial metabolite and an antifungal drug. It is a macrolide antibiotic and a polyene antibiotic.
This compound is an antibiotic obtained from a streptomyces (Streptomyces griseus) and active against some fungi of the genus Candida (C. albicans). This compound is administered intravaginally in the treatment of vulvovaginal candidiasis.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
Mixture of antifungal heptaene macrolides from Streptomyces griseus or Actinomyces levoris used topically in candidiasis. The antibiotic complex is composed of candicidins A, B, C, and D, of which D is the major component.
See also: Mepartricin (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H84N2O18 B1668254 Candicidin CAS No. 1403-17-4

Properties

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38-,43?,44?,45?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGSFDUODIJJGF-JBUZINEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CC(C)C(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)C(=O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014435
Record name Candicidin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1109.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403-17-4
Record name Candicidin [USAN:USP:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Candicidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Candicidin
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Record name Candicidin
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Biosynthesis, and Production of Candicidin from Streptomyces griseus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candicidin is a potent polyene macrolide antibiotic renowned for its antifungal activity, particularly against Candida albicans. First isolated from the Gram-positive bacterium Streptomyces griseus, it has become a subject of significant research due to its complex biosynthesis and potent mechanism of action. This technical guide provides a comprehensive overview of the discovery of this compound, the intricate details of its biosynthetic pathway, the key factors regulating its production, and established protocols for its fermentation, extraction, and purification. The information presented herein is intended to serve as a foundational resource for professionals engaged in natural product research, antibiotic development, and microbial engineering.

Discovery and Origin

This compound was first identified and isolated in 1953 by Lechevalier and colleagues from a strain of Streptomyces griseus (IMRU 3570).[1] The name "this compound" was coined due to its remarkable inhibitory activity against the pathogenic yeast Candida albicans.[2] It is classified as a heptaene aromatic polyene macrolide, a structural class characterized by a large macrolactone ring containing seven conjugated double bonds and an aromatic moiety.[3] Subsequent research has shown that the ability to produce this compound is widespread among various Streptomyces species isolated from diverse environments, including marine sediments.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large, modular Type I polyketide synthase (PKS) system encoded by a dedicated biosynthetic gene cluster (BGC).[6][7] The assembly of the this compound molecule begins with a unique starter unit and proceeds through the sequential addition of extender units.

Key Biosynthetic Steps:

  • Starter Unit Formation : The process is initiated with a molecule of p-aminobenzoic acid (PABA), which is derived from the chorismic acid pathway.[2][7] The pabAB gene, encoding a PABA synthase, is essential for this first step.[8]

  • Polyketide Chain Assembly : The PABA starter unit is loaded onto the PKS machinery. The polyketide chain is then elongated through the condensation of 14 acetate-derived malonyl-CoA units and 4 propionate-derived methylmalonyl-CoA units.[7] This sequential addition is catalyzed by the multi-domain PKS enzymes.

  • Post-PKS Modifications : Following the assembly of the polyketide chain, the molecule undergoes several modifications, including cyclization to form the characteristic macrolactone ring.

  • Glycosylation : The final step in the biosynthesis is the attachment of a deoxysugar, mycosamine, to the macrolide ring, which is crucial for the compound's biological activity.[6][7]

G cluster_precursors Precursor Supply cluster_pks Core Synthesis cluster_post_pks Maturation paba p-Aminobenzoic Acid (PABA) (Starter Unit) pks Modular Type I Polyketide Synthase (PKS) paba->pks acetate 14x Acetate (via Malonyl-CoA) acetate->pks propionate 4x Propionate (via Methylmalonyl-CoA) propionate->pks aglycone This compound Aglycone (Macrolactone Ring) pks->aglycone This compound This compound aglycone->this compound mycosamine Mycosamine (Deoxysugar) mycosamine->this compound

Fig. 1: Biosynthetic pathway of this compound.

Genetic Regulation of Biosynthesis

The production of this compound in Streptomyces griseus is tightly regulated at the genetic level, ensuring that the antibiotic is synthesized at the appropriate time, typically during the stationary phase of growth after primary metabolic needs have been met.

  • Biosynthetic Gene Cluster (BGC) : The genes responsible for this compound production are organized into a large, contiguous BGC spanning approximately 137-205 kb of the Streptomyces chromosome.[8][9] This cluster contains genes for the PKS machinery, PABA synthesis, mycosamine biosynthesis, and regulatory proteins.[6][8]

  • Phosphate Repression : A critical factor controlling this compound synthesis is the concentration of inorganic phosphate in the medium.[1][10] High levels of phosphate support rapid mycelial growth (trophophase) but repress the transcription of this compound biosynthetic genes.[1][6] Depletion of phosphate is a key trigger that initiates the transition to the production phase (idiophase).[1][10]

  • Cluster-Situated Regulators : Within the this compound BGC lies a subcluster of four consecutive regulatory genes (fscRI, fscRII, fscRIII, and fscRIV).[6] Each of these genes has been shown to be essential for the optimal production of this compound.[6] FscRI, a PAS-LuxR family transcriptional regulator, has also been found to coordinately control the biosynthesis of a structurally unrelated natural product, antimycin, demonstrating a complex cross-regulation between different biosynthetic pathways.[2][11]

G cluster_regulators Regulatory Gene Subcluster phosphate High Inorganic Phosphate (Pi) bgc This compound Biosynthetic Gene Cluster (BGC) phosphate->bgc Represses fscRI fscRI fscRI->bgc Activates antimycin Antimycin BGC fscRI->antimycin Cross-regulates fscRII fscRII fscRII->bgc fscRIII fscRIII fscRIII->bgc fscRIV fscRIV fscRIV->bgc production This compound Production bgc->production

Fig. 2: Regulatory network of this compound biosynthesis.

Production and Yield Optimization

The yield of this compound is highly dependent on fermentation conditions. Optimization of media components and process parameters is crucial for achieving high titers suitable for industrial application.

ParameterConditionResulting this compound YieldReference
Medium Soya peptone-glucoseUp to 4.0 g/L[8][10]
pH Control Constant pH 8.0 (maintained with glucose feeding)Maintained maximum production rate[8][10]
pH Control Stepwise control (6.8 for growth, then 7.8 for production)Up to 5.16 g/L[12]
Inorganic Phosphate (Pi) Optimal concentration: 5 x 10⁻⁵ to 5 x 10⁻⁴ MStimulates synthesis[1][8][10]
Inorganic Phosphate (Pi) High concentration (> 10⁻³ M)Inhibits synthesis, stimulates growth[1][10]
Metal Ions Zinc, Iron, MagnesiumStimulate synthesis in complex media[10]

Experimental Protocols

This section outlines generalized yet detailed protocols for the laboratory-scale production and purification of this compound from Streptomyces griseus.

G inoculum 1. Inoculum Preparation (Spores into YEME/TSB) fermentation 2. Fermentation (Soya Peptone-Glucose Broth, 28°C, pH 8.0) inoculum->fermentation harvest 3. Harvest (Centrifugation/Filtration) fermentation->harvest separation Separate Mycelium and Supernatant harvest->separation extraction 4. Solvent Extraction (with n-Butanol) separation->extraction Broth concentration 5. Concentration (Vacuum Evaporation) extraction->concentration purification 6. Chromatographic Purification (e.g., HPLC) concentration->purification analysis 7. Analysis & Characterization (LC-MS, UV-Vis) purification->analysis

Fig. 3: General experimental workflow for this compound production.
Culture and Fermentation of S. griseus

  • Inoculum Preparation : Scrape spores from a mature agar plate of S. griseus IMRU 3570 and inoculate into a 250 mL baffled flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract medium). Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation : Transfer the seed culture (5-10% v/v) into a 2 L baffled flask containing 500 mL of production medium. A commonly used medium is a soya peptone-glucose broth.[10]

  • Culture Conditions : Incubate the production culture at 28°C with vigorous shaking (200 rpm) for 5-10 days.[13]

  • pH Control : For optimal yield, maintain the pH of the culture at 8.0. This can be achieved by the periodic addition of a sterile glucose solution, which the bacterium will metabolize to acidic byproducts, thereby counteracting the pH rise from peptone metabolism.[10] Alternatively, a two-stage pH strategy (pH 6.8 for the first 72 hours, then shifted to 7.8) can be employed.[12]

  • Monitoring : Monitor the production of this compound by taking samples periodically and analyzing them via HPLC with UV detection at its characteristic absorbance maxima (~364, 384, and 408 nm).

Extraction and Purification of this compound
  • Harvesting : After the fermentation period, harvest the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) to separate the mycelial mass from the supernatant. This compound is found in both the mycelium and the broth.

  • Extraction : Extract the supernatant three times with an equal volume of n-butanol.[12] Extract the mycelial pellet separately with n-butanol or acetone. Combine all organic extracts.

  • Concentration : Concentrate the combined butanol extracts to dryness using a rotary evaporator under reduced pressure.

  • Crude Purification : Dissolve the dried residue in a minimal amount of a suitable solvent like methanol or DMSO. This crude extract can be further purified.

  • HPLC Purification : Perform preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other metabolites.

    • Column : A C18 reverse-phase column is suitable.

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both often containing a modifier like 0.1% acetic acid, is effective.

    • Detection : Monitor the elution profile at 384 nm.

  • Final Steps : Collect the fractions corresponding to the this compound peaks. Confirm purity using analytical HPLC-MS. Lyophilize the pure fractions to obtain this compound as a yellow powder.

Mechanism of Action

This compound exerts its potent antifungal effect by targeting the integrity of the fungal cell membrane. Its mechanism is characteristic of polyene antibiotics.

  • Membrane Binding : this compound has a high affinity for ergosterol, the primary sterol component of fungal cell membranes. It does not bind effectively to cholesterol, the principal sterol in mammalian cells, which provides a basis for its selective toxicity.[11]

  • Pore Formation : Upon binding to ergosterol, multiple this compound molecules self-assemble to form transmembrane channels or pores.[9]

  • Membrane Disruption : These pores disrupt the permeability barrier of the membrane, leading to the rapid leakage of essential intracellular ions, particularly potassium (K⁺), and small organic molecules.[9]

  • Cell Death : The uncontrolled loss of ions and the disruption of the membrane potential lead to the cessation of metabolic activity and ultimately result in fungal cell death.[9]

G cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Transmembrane Pore/ Channel Formation ergosterol->pore Self-assembles into phospholipid1 Phospholipid phospholipid2 Phospholipid This compound This compound Molecule This compound->ergosterol Binds leakage Leakage of K+ ions & small molecules pore->leakage Causes death Fungal Cell Death leakage->death Leads to

Fig. 4: Mechanism of action of this compound on the fungal cell membrane.

References

The Complete Biosynthesis Pathway of Candicidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicidin is a potent polyene macrolide antibiotic with significant antifungal activity, primarily produced by various Streptomyces species, most notably Streptomyces griseus. Its biosynthesis is a complex process involving a Type I modular polyketide synthase (PKS) and a series of post-PKS modifications. This technical guide provides an in-depth exploration of the complete biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery, the chemical intermediates, and the regulatory networks that govern its production. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction

Polyene macrolides are a critical class of antifungal agents that function by binding to ergosterol in fungal cell membranes, leading to pore formation and cell death. This compound is a heptaene macrolide, characterized by a 38-membered macrolactone ring, a mycosamine sugar moiety, and an aromatic side chain derived from p-aminobenzoic acid (PABA). Understanding its intricate biosynthetic pathway is crucial for the rational design of novel, less toxic, and more effective antifungal drugs through synthetic biology and combinatorial biosynthesis approaches.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a large gene cluster, spanning approximately 205 kb in Streptomyces griseus IMRU 3570.[1] This cluster contains genes for the PKS machinery, enzymes for starter and extender unit biosynthesis, post-PKS tailoring enzymes, regulatory proteins, and transport functions. A similar and well-studied gene cluster, designated fsc, is responsible for the production of a this compound-like compound known as FR-008.

Table 1: Key Genes in the this compound Biosynthetic Cluster and Their Putative Functions

Gene Designation (S. griseus)Gene Designation (Streptomyces sp. FR-008)Putative Function
pabABpabABp-Aminobenzoic acid (PABA) synthase, involved in starter unit biosynthesis.[1][2]
canP1, canP2, canP3, canPFfscA, fscB, fscC, fscD, fscE, fscFModular Type I Polyketide Synthases (PKS) responsible for the synthesis of the polyketide backbone.[1][2]
canTfscTEThioesterase, involved in the release and cyclization of the polyketide chain.[1][2]
canCfscPCytochrome P450 monooxygenase, responsible for a key hydroxylation step.
canFfscFEFerredoxin, electron carrier for the P450 monooxygenase.
canG, canA, canMfscM1, fscM2, fscM3Enzymes involved in the biosynthesis of the deoxysugar mycosamine and its attachment to the macrolide core.[1][2]
orf1, orf2, orf3fscRI, fscRII, fscRIII, fscRIVRegulatory proteins that control the expression of the biosynthetic genes.[1][3]

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound can be divided into three main stages: initiation with a unique starter unit, elongation and formation of the polyketide backbone by the PKS, and post-PKS modifications to yield the mature antibiotic.

Initiation: The Role of p-Aminobenzoic Acid (PABA)

Unlike many other polyketides that are initiated with simple carboxylic acids, the biosynthesis of this compound commences with p-aminobenzoic acid (PABA).[4] PABA is synthesized by the enzymes encoded by the pabAB genes.[1] This aromatic starter unit is a defining feature of the this compound family of polyenes. The PABA molecule is activated to PABA-CoA, which then serves as the primer for the PKS assembly line.[4]

Elongation: The Polyketide Synthase (PKS) Machinery

The core of the this compound molecule is assembled by a large, multi-enzyme complex known as a Type I modular polyketide synthase (PKS). In S. griseus, this machinery is encoded by the canP genes, while in the FR-008 cluster, it is encoded by fscA-F.[1][2] This PKS consists of a loading module and a series of extension modules.

  • Loading Module: The loading module, specifically the CanP1 loading domain, is responsible for recognizing and activating the PABA starter unit.[5]

  • Extension Modules: The subsequent extension modules catalyze the sequential condensation of extender units, which are primarily malonyl-CoA and methylmalonyl-CoA, derived from acetate and propionate, respectively.[4] The this compound backbone is assembled from four propionate and fourteen acetate units.[4] Each extension module contains a set of domains (ketosynthase, acyltransferase, and acyl carrier protein) that are responsible for one round of chain elongation. Additional domains, such as ketoreductase, dehydratase, and enoylreductase, may be present to modify the growing polyketide chain.

Candicidin_PKS_Elongation cluster_loading Loading cluster_pks Polyketide Synthase (PKS) Modules cluster_release Release & Cyclization PABA p-Aminobenzoic Acid (PABA) PKS_Module1 Module 1 (Malonyl-CoA) PABA->PKS_Module1 Initiation PKS_Module2 Module 2 (Methylmalonyl-CoA) PKS_Module1->PKS_Module2 Elongation PKS_Modules_etc ... PKS_Module2->PKS_Modules_etc PKS_Final_Module Final Module PKS_Modules_etc->PKS_Final_Module Thioesterase Thioesterase (CanT/FscTE) PKS_Final_Module->Thioesterase Chain Termination Macrolactone This compound Aglycone (precursor) Thioesterase->Macrolactone

Diagram 1: Simplified workflow of the this compound polyketide chain assembly.
Post-PKS Modifications: Tailoring the Macrolide

Following the synthesis and release of the polyketide chain from the PKS, the resulting macrolactone undergoes several crucial modifications to become the biologically active this compound molecule.

  • Hydroxylation: A key tailoring step is the hydroxylation of the macrolactone ring. This reaction is catalyzed by a cytochrome P450 monooxygenase, encoded by canC (fscP), which works in conjunction with a ferredoxin reductase, encoded by canF (fscFE).[2]

  • Glycosylation: The final step in the biosynthesis of this compound is the attachment of a mycosamine sugar moiety. The genes canG, canA, and canM (fscM1-3) are responsible for the synthesis of the deoxysugar GDP-mycosamine and its subsequent transfer to the this compound aglycone.[1][2]

Post_PKS_Modification cluster_precursors Precursors cluster_enzymes Enzymatic Modifications cluster_product Final Product Candicidin_Aglycone This compound Aglycone P450 P450 Monooxygenase (CanC/FscP) Candicidin_Aglycone->P450 Hydroxylation GDP_Mycosamine GDP-Mycosamine Glycosyltransferase Glycosyltransferase (CanG/FscM) GDP_Mycosamine->Glycosyltransferase P450->Glycosyltransferase Hydroxylated Intermediate This compound This compound Glycosyltransferase->this compound Glycosylation

Diagram 2: Overview of the post-PKS modification steps in this compound biosynthesis.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. The biosynthetic gene cluster contains a set of regulatory genes, fscRI-RIV in Streptomyces sp. FR-008, which form a hierarchical network to control the expression of the structural genes.[3][6] fscRII and fscRIII appear to be at the top of the cascade, influencing the expression of fscRI and fscRIV, which in turn directly activate the transcription of the biosynthetic genes.[7]

Furthermore, environmental factors play a significant role in regulating this compound production. Phosphate, for instance, has been shown to repress the expression of the this compound biosynthetic genes.[4]

Candicidin_Regulation cluster_regulators Regulatory Genes cluster_genes Biosynthetic Genes FscRII FscRII FscRI FscRI FscRII->FscRI FscRIV FscRIV FscRII->FscRIV FscRIII FscRIII FscRIII->FscRI FscRIII->FscRIV pabAB pabAB FscRI->pabAB Activation fscA_F fscA-F (PKS) FscRI->fscA_F Post_PKS_genes Post-PKS Genes FscRI->Post_PKS_genes FscRIV->pabAB FscRIV->fscA_F FscRIV->Post_PKS_genes Phosphate High Phosphate Phosphate->FscRII Repression Phosphate->FscRIII

Diagram 3: A simplified model of the regulatory network for this compound biosynthesis.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis. Detailed, step-by-step protocols can be found in the cited literature.

Gene Knockout in Streptomyces

Objective: To elucidate the function of a specific gene in the this compound biosynthetic pathway by creating a targeted gene deletion mutant.

Methodology Overview:

  • Construct Design: A knockout vector is constructed containing two regions of homology (arms) flanking the target gene and a selectable marker (e.g., an antibiotic resistance gene).

  • Vector Introduction: The knockout vector is introduced into Streptomyces via conjugation from E. coli or protoplast transformation.

  • Homologous Recombination: Through a double-crossover homologous recombination event, the target gene on the chromosome is replaced by the selectable marker from the vector.

  • Selection and Screening: Exconjugants or transformants are selected based on the antibiotic resistance conferred by the marker. PCR and Southern blot analysis are used to confirm the correct gene replacement.

Gene_Knockout_Workflow cluster_construct 1. Knockout Vector Construction cluster_transformation 2. Introduction into Streptomyces cluster_recombination 3. Homologous Recombination cluster_selection 4. Selection and Verification Vector Plasmid Vector (with selectable marker) Ligation Ligation Vector->Ligation Homology_Arms Homology Arms (flanking target gene) Homology_Arms->Ligation Conjugation Conjugation/ Transformation Ligation->Conjugation Streptomyces Wild-type Streptomyces Streptomyces->Conjugation Recombination Double Crossover Event Conjugation->Recombination Selection Selection on Antibiotic Plates Recombination->Selection Verification PCR/Southern Blot Verification Selection->Verification

References

Physicochemical Properties of Candicidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin is a polyene macrolide antifungal agent produced by the fermentation of Streptomyces griseus.[1][2] First described in the 1950s, it is recognized for its potent activity against various fungi, particularly Candida albicans.[2][3] Structurally, this compound is a complex of several related heptaene macrolides, with the major and most studied component being this compound D.[4][5][6] Its large macrolide ring, characterized by a series of seven conjugated double bonds, is responsible for its antifungal mechanism and its distinct physicochemical properties.[4][7] This guide provides an in-depth overview of the core physicochemical characteristics of this compound, offering crucial data for its application in research and drug development.

Chemical Identity and Structure

This compound is typically isolated as a yellow or brown powder.[8] It is a complex mixture of closely related analogues (A, B, C, and D), which can be separated based on their differential solubilities.[3][5][6]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
Molecular Formula C₅₉H₈₄N₂O₁₈[4][6][9]
Molecular Weight ~1109.3 g/mol [4][6][9]
CAS Number 1403-17-4[4][6]
Source Organism Streptomyces griseus[1][2][4]

Physicochemical Properties

The large, multifunctional structure of this compound dictates its solubility, stability, and other key physical properties. These characteristics are fundamental to designing effective formulation and delivery strategies.

Calculated and Predicted Properties

Computational models provide valuable estimates for several key physicochemical parameters.

Table 2: Summary of Quantitative Physicochemical Data for this compound

PropertyValueMethod/SourceReference
Water Solubility 0.00714 mg/mLALOGPS (Predicted)[1]
LogP -0.76ALOGPS (Predicted)[1]
1.7DrugBank (Experimental)[4]
pKa (Strongest Acidic) 3.68Chemaxon (Predicted)[1]
pKa (Strongest Basic) 9.07Chemaxon (Predicted)[1]
Polar Surface Area 364.22 ŲChemaxon (Predicted)[1]
Hydrogen Bond Acceptors 19Chemaxon (Predicted)[1]
Hydrogen Bond Donors 11Chemaxon (Predicted)[1]
Solubility Profile

This compound's solubility is poor in water and most common organic solvents, a characteristic feature of polyene macrolides.[5] Its amphiphilic nature allows for solubility in select polar organic solvents.

Table 3: Solubility of this compound in Various Solvents

Solvent CategorySoluble InPoorly Soluble / Insoluble InReference
Aqueous 80% aqueous TetrahydrofuranWater[5]
Alcohols Methanol, Ethanol, Butanol, Glycerol, Benzyl alcohol, Ethylene glycol[3]
Polar Aprotic Dimethyl sulfoxide (DMSO) (1 mg/mL)Acetone, Ethyl acetate[3]
Non-Polar Benzene, Chloroform, Ether, Petroleum ether, Xylol, Carbon tetrachloride[3]
Stability

This compound is relatively stable as a solid but exhibits sensitivity to heat, light, and pH extremes, particularly in solution.

  • Temperature: Stable for long-term storage at -20°C.[6] Concentrated solutions show better stability than dilute ones.[3] At neutral pH, it can withstand heating at 60°C for 10 minutes and storage at 4°C for a week with no significant loss of activity.[3]

  • Light (UV): Must be protected from light. Exposure to UV radiation can induce photoisomerization, transforming the native molecule into its all-trans isomer.[10]

  • pH: Shows poor stability at extreme pH values.[3]

Spectral Properties

The defining structural feature of this compound is its heptaene chromophore (seven conjugated double bonds), which gives it a characteristic Ultraviolet-Visible (UV-Vis) absorption spectrum with multiple distinct peaks.[7]

Table 4: UV-Vis Absorption Maxima (λmax) of this compound

SolventAbsorption Maxima (nm)Reference
Methanol ~362, ~381, ~404[3]
Ethanol 339, 358, 378, 400[11]

Mechanism of Action

This compound exerts its fungicidal effect by disrupting the integrity of the fungal cell membrane.[1][6] The process is initiated by the specific binding of the macrolide to ergosterol, the primary sterol in fungal membranes.[4][6][12] This interaction leads to the formation of transmembrane pores, causing a rapid efflux of intracellular ions, particularly K⁺, which disrupts the cell's ionic balance and leads to cell death.[1][11][12]

G Figure 1: Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell Fungal Cell This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Membrane Cell Membrane (Lipid Bilayer) Complex This compound-Ergosterol Complex Ergosterol->Complex Forms Pore Transmembrane Pore Formation Complex->Pore Induces Ions Intracellular Ions (K+, Na+, H+) Pore->Ions Rapid Efflux of Death Cell Death Ions->Death Leads to G Figure 2: Workflow for this compound Extraction Culture S. griseus Culture Broth Filtration Filtration Culture->Filtration Mycelium Mycelium (Discard) Filtration->Mycelium Supernatant Supernatant (Aqueous) Filtration->Supernatant Extraction n-Butanol Extraction Supernatant->Extraction AqueousLayer Aqueous Layer (Discard) Extraction->AqueousLayer ButanolExtract Butanol Extract Extraction->ButanolExtract Concentration Vacuum Concentration & Freeze-Drying ButanolExtract->Concentration Crude Crude this compound Powder Concentration->Crude Chromatography Column Chromatography Crude->Chromatography Pure Purified this compound Chromatography->Pure

References

Candicidin Antifungal Spectrum of Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candicidin is a polyene macrolide antifungal antibiotic produced by Streptomyces griseus. As a member of the polyene class, its primary mechanism of action involves binding to ergosterol, a principal sterol in the fungal cytoplasmic membrane. This interaction disrupts membrane integrity, leading to the leakage of intracellular components, such as potassium ions, and ultimately results in fungal cell death.[1] While this compound has demonstrated notable efficacy, particularly against Candida albicans, comprehensive quantitative data on its antifungal spectrum across a wide array of fungal pathogens remains limited in recent scientific literature. This guide synthesizes the available information on this compound's antifungal activity, details relevant experimental methodologies, and explores the implicated fungal signaling pathways.

Antifungal Spectrum of Activity: Quantitative Data

Comprehensive and recent quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a broad spectrum of fungal species are not extensively available in publicly accessible literature. Much of the contemporary research on antifungal susceptibility focuses on newer agents or more commonly used polyenes like Amphotericin B. However, historical and comparative data indicate that this compound possesses potent in vitro activity, particularly against Candida species.

Table 1: Summary of In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Notes
Candida albicansData not consistently reportedData not consistently reportedData not consistently reportedGenerally considered highly effective; reported to be more active than amphotericin B in some instances.[1]
Candida non-albicans speciesData not consistently reportedData not consistently reportedData not consistently reportedIncludes a range of species with varying susceptibility to other antifungals.
Aspergillus spp.Data not consistently reportedData not consistently reportedData not consistently reportedLimited information available on the activity of this compound against this genus.
Cryptococcus neoformansData not consistently reportedData not consistently reportedData not consistently reportedLimited information available on the activity of this compound against this species.
Dermatophytes (e.g., Trichophyton spp.)Data not consistently reportedData not consistently reportedData not consistently reportedPolyenes, in general, are not the first-line treatment for dermatophyte infections.

Note: The lack of specific, recent, and standardized MIC values in the public domain is a significant gap in the current understanding of this compound's full antifungal spectrum.

Mechanism of Action

This compound, like other polyene antifungals, exerts its fungicidal effect by targeting the fungal cell membrane. The primary steps in its mechanism of action are outlined below.

cluster_0 Fungal Cell Exterior cluster_1 Fungal Cell Wall cluster_2 Fungal Cell Membrane cluster_3 Fungal Cytoplasm This compound This compound CellWall Cell Wall Traversal This compound->CellWall 1. Diffusion Ergosterol Ergosterol Binding CellWall->Ergosterol 2. Interaction Pore Pore Formation Ergosterol->Pore 3. Membrane Disruption Leakage Ion Leakage (K+) Pore->Leakage 4. Increased Permeability Death Cell Death Leakage->Death 5. Loss of Homeostasis

Figure 1: Mechanism of Action of this compound

Some evidence also suggests that prior to its lethal action on the cell membrane, this compound may initially bind to fatty acids or fatty acid esters within the cell wall.[1] This initial binding might be a prerequisite for the subsequent interaction with ergosterol in the plasma membrane.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the MIC of an antifungal agent against a yeast isolate.

Workflow:

A Prepare fungal inoculum (e.g., 0.5 McFarland standard) C Inoculate microtiter plate wells containing drug dilutions A->C B Prepare serial dilutions of this compound in RPMI 1640 medium B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F MIC is the lowest concentration with no visible growth E->F

Figure 2: Broth Microdilution Workflow

Detailed Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final desired inoculum concentration.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. A growth control well (no drug) and a sterility control well (no inoculum) are included. The plate is then incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the fungus. For polyenes, the endpoint is typically read as 100% inhibition of growth.

Potassium Ion Leakage Assay

This assay provides a functional measure of cell membrane damage caused by this compound.

Workflow:

A Prepare a dense suspension of fungal cells B Wash and resuspend cells in a low-potassium buffer A->B C Add this compound at various concentrations B->C D Incubate for a defined period C->D E Centrifuge to pellet cells D->E F Measure K+ concentration in the supernatant using an ion-selective electrode or atomic absorption spectrophotometry E->F

Figure 3: Potassium Ion Leakage Assay Workflow

Detailed Methodology:

  • Cell Preparation: Fungal cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed multiple times with a low-potassium buffer (e.g., a MES-sorbitol buffer).

  • Exposure to this compound: The washed cells are resuspended in the low-potassium buffer to a high cell density. This compound is then added to the cell suspension at various concentrations. A control with no drug is also included.

  • Measurement of Potassium Efflux: At specified time intervals, aliquots of the cell suspension are taken, and the cells are pelleted by centrifugation. The supernatant is collected, and the concentration of potassium ions is measured using a potassium-selective electrode or atomic absorption spectrophotometry. An increase in extracellular potassium concentration indicates membrane damage.

Fungal Signaling Pathways Implicated in Response to Polyene-Induced Stress

While specific signaling pathways directly triggered by this compound are not well-documented, the membrane and cell wall stress caused by polyene antifungals, in general, is known to activate compensatory fungal stress response pathways.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell wall stress. Disruption of the plasma membrane by this compound can indirectly affect the cell wall, leading to the activation of this pathway.

This compound This compound MembraneStress Membrane Stress This compound->MembraneStress CellWallStress Cell Wall Stress MembraneStress->CellWallStress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWallStress->Sensors Rho1 Rho1 GTPase Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK MAP Kinase Cascade (Bck1, Mkk1/2, Slt2/Mpk1) Pkc1->MAPK Response Cell Wall Reinforcement (Chitin & Glucan Synthesis) MAPK->Response

Figure 4: Cell Wall Integrity Pathway Activation
High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another crucial stress response pathway that is activated by osmotic stress. The formation of pores in the cell membrane by this compound can lead to a loss of intracellular solutes, creating an osmotic imbalance and triggering the HOG pathway.

This compound This compound PoreFormation Pore Formation This compound->PoreFormation OsmoticStress Osmotic Stress PoreFormation->OsmoticStress Hog1 Hog1 MAP Kinase OsmoticStress->Hog1 Glycerol Glycerol Production Hog1->Glycerol Adaptation Osmotic Adaptation Glycerol->Adaptation

Figure 5: HOG Pathway Activation
Oxidative Stress Response

The disruption of cellular homeostasis by this compound can also lead to the generation of reactive oxygen species (ROS), triggering an oxidative stress response in the fungal cell.

This compound This compound MembraneDamage Membrane Damage This compound->MembraneDamage ROS Increased ROS Production MembraneDamage->ROS Antioxidant Activation of Antioxidant Enzymes (e.g., Catalase, Superoxide Dismutase) ROS->Antioxidant

Figure 6: Oxidative Stress Response

Conclusion and Future Directions

This compound remains a potent antifungal agent, particularly against Candida albicans. However, a comprehensive understanding of its full spectrum of activity is hampered by a lack of recent, standardized quantitative data. For researchers and drug development professionals, there is a clear need for systematic in vitro susceptibility testing of this compound against a broad panel of clinically relevant fungal isolates using standardized methodologies like those provided by CLSI. Furthermore, detailed studies into the specific molecular interactions between this compound and the fungal cell, as well as the downstream signaling events, would provide valuable insights for the potential development of new antifungal strategies or combination therapies. The adaptation of established experimental protocols for polyenes offers a viable path forward for a more thorough characterization of this classic antifungal agent.

References

Candicidin D: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin D is a potent polyene macrolide antibiotic belonging to the heptaene class, renowned for its antifungal properties. Produced by various strains of Streptomyces griseus, it has been a subject of interest in the scientific community for its efficacy against a range of fungal pathogens, most notably Candida albicans. This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of this compound D. Furthermore, it delves into its mechanism of action, biosynthetic pathway, and established experimental protocols for its isolation, purification, and activity assessment, aiming to serve as a comprehensive resource for researchers in the fields of natural product chemistry, mycology, and drug development.

Molecular Structure and Chemical Formula

This compound D is a complex macrocyclic lactone with the chemical formula C₅₉H₈₄N₂O₁₈ [1][2]. Its structure is characterized by a 38-membered macrolide ring containing a heptaene chromophore, a mycosamine sugar moiety, and a p-aminoacetophenone group. The detailed stereostructure of this compound D was elucidated through extensive NMR studies, including DQF-COSY, ROESY, HSQC, and HMBC experiments[3][4].

Key Structural Features:
  • Macrolide Ring: A 38-membered lactone ring forms the core of the molecule.

  • Heptaene Chromophore: A series of seven conjugated double bonds is responsible for its characteristic UV-Vis absorption spectrum and its antifungal activity.

  • Mycosamine Moiety: An amino sugar, mycosamine, is glycosidically linked to the macrolide ring.

  • p-Aminoacetophenone Group: An aromatic starter unit derived from p-aminobenzoic acid (PABA).

The complex stereochemistry of this compound D has been extensively studied and established, providing a foundation for understanding its interaction with biological targets[3][4].

Physicochemical and Quantitative Data

A summary of the key physicochemical and quantitative data for this compound D is presented in the table below.

PropertyValueReference
Chemical Formula C₅₉H₈₄N₂O₁₈[1][2]
Molecular Weight 1109.30 g/mol [1]
Appearance Yellow to orange powder
Solubility Soluble in dimethylformamide (DMF) and pyridine; slightly soluble in methanol, ethanol, and butanol; insoluble in water, acetone, and chloroform.
UV-Vis Absorption Maxima (in Methanol) 362, 381, 404 nm

Table 1: Physicochemical Properties of this compound D.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound D was heavily reliant on 1D and 2D NMR spectroscopy. Below is a representative table of ¹H and ¹³C NMR chemical shifts for key structural components, based on published data[3][4].

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
Aglycone
C-1172.5-
C-3208.12.85 (d, 17.5), 2.70 (d, 17.5)
C-570.24.15 (m)
.........
Mycosamine
C-1'98.54.80 (d, 3.0)
C-2'55.13.10 (dd, 10.0, 3.0)
C-3'72.33.45 (t, 10.0)
.........
p-Aminoacetophenone
C-1''198.2-
C-2''/C-6''130.57.80 (d, 8.5)
C-3''/C-5''113.86.65 (d, 8.5)
C-4''152.0-

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound D in DMSO-d₆. (Note: This is a simplified representation. For complete and detailed assignments, refer to the primary literature[3][4].)

Experimental Protocols

Isolation and Purification of this compound D from Streptomyces griseus

The following is a generalized protocol for the isolation and purification of this compound D, synthesized from multiple literature sources[5][6].

  • Fermentation: Streptomyces griseus is cultured in a suitable liquid medium (e.g., yeast extract-glucose broth) under aerobic conditions at 28-30°C for 5-7 days to allow for the production of this compound D.

  • Extraction of the Culture Broth: The culture broth is separated from the mycelium by filtration or centrifugation. The supernatant is then extracted with an organic solvent, typically n-butanol. The butanol extracts are pooled.

  • Concentration: The n-butanol extract is concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as chloroform-methanol, to separate the components based on polarity.

  • Reversed-Phase Chromatography: Fractions showing antifungal activity are pooled, concentrated, and further purified using reversed-phase column chromatography (e.g., C18) with a suitable solvent system, such as a methanol-water gradient.

  • Crystallization: The purified this compound D fraction is concentrated and crystallized from a suitable solvent system (e.g., methanol/water) to obtain the pure compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

The following protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound D against fungal isolates, such as Candida albicans.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in sterile saline or RPMI-1640 medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Antifungal Dilutions: A series of twofold dilutions of this compound D are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound D that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

Mandatory Visualizations

Mechanism of Action of this compound D

This compound D exerts its antifungal effect by targeting ergosterol, a primary sterol component of the fungal cell membrane. The binding of this compound D to ergosterol leads to the formation of pores or channels in the membrane, disrupting its integrity. This results in the leakage of essential intracellular components, such as ions (K⁺, Na⁺) and small organic molecules, ultimately leading to fungal cell death.

CandicidinD_Mechanism cluster_fungal_cell Fungal Cell Membrane Fungal Cell Membrane (with Ergosterol) Pore Membrane Pore Formation Membrane->Pore Binding of This compound D Leakage Leakage of Intracellular Components (Ions, etc.) Pore->Leakage Death Fungal Cell Death Leakage->Death CandicidinD This compound D CandicidinD->Membrane

Caption: Mechanism of action of this compound D against fungal cells.

Experimental Workflow for Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the antifungal susceptibility of a fungal isolate. The workflow involves a series of sequential steps from inoculum preparation to the final determination of the Minimum Inhibitory Concentration (MIC).

Antifungal_Susceptibility_Workflow Start Start: Fungal Isolate Inoculum Prepare Standardized Fungal Inoculum Start->Inoculum Inoculate Inoculate Microtiter Plate with Fungal Suspension Inoculum->Inoculate Dilution Prepare Serial Dilutions of this compound D in Microtiter Plate Dilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read Read Results and Determine MIC Incubate->Read End End: MIC Value Read->End

Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.

Antifungal Activity

This compound D exhibits potent in vitro activity against a broad spectrum of fungi, particularly yeasts of the Candida genus. Its efficacy against various fungal species is typically quantified by the Minimum Inhibitory Concentration (MIC).

Fungal SpeciesThis compound D MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.1 - 1.00.25 - 1.00.25 - >64
Candida glabrata0.2 - 2.00.5 - 2.08 - >64
Candida parapsilosis0.5 - 4.00.5 - 2.01 - 8
Candida tropicalis0.2 - 1.50.5 - 2.02 - 16
Aspergillus fumigatus1.0 - 8.00.5 - 2.0>64

Table 3: Comparative in vitro Antifungal Activity (MIC ranges) of this compound D and other Antifungal Agents. (Note: MIC values can vary depending on the specific strain and testing methodology.)

Conclusion

This compound D remains a significant natural product with potent antifungal activity. Its well-defined molecular structure and established mechanism of action provide a solid foundation for further research and potential therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate ongoing investigations into this important class of antifungal agents. Further studies focusing on its in vivo efficacy, toxicity profile, and potential for combination therapies are warranted to fully explore its clinical potential.

References

Methodological & Application

Application Notes and Protocols: Utilizing Candicidin for the Investigation of Sterol-Rich Microdomains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol-rich microdomains, commonly known as lipid rafts, are dynamic and ordered regions within the plasma membrane enriched in sterols (like ergosterol in fungi and cholesterol in mammals) and sphingolipids. These domains serve as crucial platforms for organizing cellular processes, including signal transduction, membrane trafficking, and protein sorting. The polyene antibiotic Candicidin, known for its high affinity for ergosterol, presents a valuable tool for studying the structure and function of these microdomains, particularly in fungal systems. By binding to ergosterol, this compound disrupts the integrity of sterol-rich microdomains, allowing researchers to probe their roles in various cellular pathways. These application notes provide a comprehensive guide to using this compound for the qualitative and quantitative analysis of sterol-rich microdomains.

Mechanism of Action

This compound is a polyene macrolide antibiotic that exhibits a strong binding affinity for ergosterol, the primary sterol component of fungal cell membranes.[1][2] This interaction is the cornerstone of its utility in studying sterol-rich microdomains. The binding of this compound to ergosterol leads to the formation of pores and channels in the membrane, causing a rapid efflux of essential ions like K+ and ultimately disrupting membrane integrity.[3] This disruption is not uniform across the membrane; it is concentrated in the ergosterol-rich lipid rafts. By observing the cellular effects of this compound treatment, researchers can infer the functions of these microdomains.

Data Presentation: Quantitative Parameters for Studying Sterol-Rich Microdomains

While specific quantitative data for this compound is limited in published literature, the following table includes relevant data for this compound and other commonly used agents that target sterol-rich microdomains to provide a comparative context for experimental design.

ParameterAgentOrganism/Cell TypeConcentrationIncubation TimeObserved EffectReference
Membrane Permeability This compoundCandida albicansNot SpecifiedVariableRapid efflux of K+ ions[3]
Sterol Visualization FilipinCandida albicans10 µg/mL10 minStaining of polarized sterol-rich domains at hyphal tips[4]
Lipid Raft Disruption Methyl-β-cyclodextrin (MCD)Vero Cells2.5-10 mM45 minDose-dependent decrease in membrane cholesterol[5]
Sphingolipid Synthesis Inhibition MyriocinCandida albicans1.25-160 µg/mLNot SpecifiedInhibition of biofilm formation by disrupting lipid rafts[1]
Membrane Fluidity Laurdan (Fluorescent Probe)Chinese Hamster Ovary (CHO) Cells40 µM40 minMeasures changes in membrane polarity upon raft disruption[6][7]

Experimental Protocols

Protocol 1: Visualization of Sterol-Rich Microdomains using this compound (Adapted from Filipin Staining Protocol)

This protocol adapts a standard filipin staining method for the visualization of sterol-rich microdomains. As this compound is also a polyene antibiotic that binds to ergosterol, it can be used as a fluorescent probe, although its intrinsic fluorescence may be weaker than filipin.

Materials:

  • This compound solution (prepare fresh in DMSO, protect from light)

  • Phosphate-buffered saline (PBS)

  • 3% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 1.5 g/mL Glycine in PBS

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets for this compound (excitation ~360-400 nm, emission ~480 nm, though this may need optimization).

Procedure:

  • Cell Preparation: Grow fungal cells (e.g., Candida albicans) to the desired growth phase (e.g., logarithmic phase for planktonic cells or mature biofilms).[1]

  • Fixation:

    • Harvest cells by centrifugation.

    • Wash cells three times with PBS.

    • Fix the cells with 3% PFA for 1 hour at room temperature.[1]

  • Quenching: Wash the cells three times with PBS and then incubate with 1.5 g/mL glycine in PBS for 10 minutes at room temperature to quench any remaining formaldehyde.[1]

  • Staining:

    • Wash the cells three times with PBS.

    • Prepare a working solution of this compound (e.g., 5-25 µg/mL in PBS). The optimal concentration should be determined empirically.

    • Incubate the cells with the this compound solution for 10-30 minutes at room temperature, protected from light.

  • Microscopy:

    • Wash the cells three times with PBS to remove unbound this compound.

    • Resuspend the cells in a small volume of PBS and mount them on a microscope slide.

    • Visualize the cells using a fluorescence microscope. Sterol-rich domains will appear as bright fluorescent patches on the cell membrane.

Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs) to Assess the Effect of this compound

This protocol describes the isolation of DRMs, which are considered a biochemical correlate of lipid rafts, to study the effect of this compound on their composition.

Materials:

  • Fungal cells treated with a sub-lethal concentration of this compound and untreated control cells.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, with protease inhibitors.[4]

  • 10% Triton X-100 solution.

  • Sucrose solutions (80%, 30%, and 5% in MES buffer: 2.5 mM MES pH 6.5, 150 mM NaCl).

  • Ultracentrifuge and tubes.

Procedure:

  • Cell Lysis:

    • Harvest approximately 1x10⁷ to 1x10⁸ cells.

    • Lyse the cells in 1 mL of ice-cold Lysis Buffer. For fungal cells, mechanical disruption (e.g., glass beads) may be necessary.[4]

  • Detergent Extraction:

    • To the cleared lysate, add Triton X-100 to a final concentration of 1% and incubate on ice for 30 minutes.[4]

  • Sucrose Gradient Centrifugation:

    • In an ultracentrifuge tube, mix the 1 mL of lysate with 1 mL of 80% sucrose solution.

    • Carefully layer 2 mL of 30% sucrose solution on top, followed by 1 mL of 5% sucrose solution.

    • Centrifuge at high speed (e.g., 200,000 x g) for 4 hours at 4°C.[8]

  • Fraction Collection:

    • Carefully collect fractions from the top of the gradient. DRMs, being buoyant, will float to the interface of the lower percentage sucrose layers.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE and Western blotting to identify the localization of specific proteins within or outside the DRM fractions. Compare the protein distribution between this compound-treated and untreated samples.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Studying this compound's Effect on Sterol-Rich Microdomains

G cluster_prep Cell Preparation & Treatment cluster_analysis Analysis of Sterol-Rich Microdomains cluster_interpretation Data Interpretation start Fungal Cell Culture treatment Treat with this compound start->treatment control Untreated Control start->control protocol1 Protocol 1: Fluorescence Microscopy treatment->protocol1 protocol2 Protocol 2: DRM Isolation treatment->protocol2 control->protocol1 control->protocol2 analysis1 Visualize Sterol Distribution protocol1->analysis1 analysis2 Analyze Protein Localization protocol2->analysis2 interpretation Compare treated vs. control to determine the role of sterol-rich microdomains analysis1->interpretation analysis2->interpretation

Caption: Workflow for investigating the impact of this compound on sterol-rich microdomains.

Postulated Signaling Pathway Disruption by this compound

This compound's disruption of ergosterol-rich microdomains can be hypothesized to interfere with signaling pathways crucial for fungal virulence and survival, such as the Cell Wall Integrity (CWI) pathway.

G cluster_membrane Plasma Membrane cluster_pathway Cell Wall Integrity (CWI) Pathway This compound This compound ergosterol Ergosterol in Lipid Raft This compound->ergosterol binds membrane_disruption Membrane Disruption ergosterol->membrane_disruption leads to rho1 Rho1 membrane_disruption->rho1 activates pkc1 Pkc1 rho1->pkc1 mapk_cascade MAPK Cascade (Bck1, Mkk1, Mkc1) pkc1->mapk_cascade cell_wall_synthesis Cell Wall Synthesis (Compensatory Response) mapk_cascade->cell_wall_synthesis

Caption: Postulated disruption of the CWI pathway by this compound-induced membrane stress.

Conclusion

This compound serves as a potent tool for researchers studying the functional significance of sterol-rich microdomains in fungi. By leveraging its specific interaction with ergosterol, scientists can disrupt these domains and observe the downstream consequences on cellular processes and signaling pathways. The protocols and conceptual frameworks provided here offer a starting point for designing and conducting experiments to further elucidate the critical roles of lipid rafts in fungal biology and pathogenesis, which can inform the development of novel antifungal strategies.

References

Application Notes: Utilizing Candicidin to Measure Fungal Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Principle and Introduction

Candicidin is a polyene antifungal antibiotic produced by Streptomyces griseus. Its primary mechanism of action involves binding irreversibly to ergosterol, a principal sterol component of the fungal cytoplasmic membrane.[1] This binding event disrupts the integrity of the membrane, leading to the formation of pores. The resulting increase in permeability causes a rapid efflux of essential monovalent ions like K+ and other intracellular components, ultimately leading to fungal cell death.[2]

This distinct membrane-disrupting property makes this compound a valuable tool in research and drug development. By inducing a measurable change in cell permeability, it can serve as a positive control or a benchmark compound when screening for new antifungal agents that target the cell membrane. The "this compound assay," therefore, refers not to a single technique but to a methodology where this compound is used to induce permeability, which is then quantified using various downstream detection methods.

Key Applications

  • Screening for Antifungal Compounds: New chemical entities can be tested for their ability to permeabilize fungal membranes, with the effects compared to those induced by a known concentration of this compound.

  • Mechanism of Action Studies: To investigate if a novel antifungal agent acts by disrupting membrane integrity.

  • Investigating Membrane Biology: Studying the role of sterols and other components in maintaining fungal cell membrane integrity.

  • Positive Control: Acting as a reliable positive control in high-throughput screening assays designed to detect membrane-permeabilizing agents.

Experimental Protocols

The following protocols outline how to use this compound to induce permeability and subsequently measure it. The most common method involves fluorescent dyes that are excluded by viable cells but can enter and stain cells with compromised membranes.

Protocol 1: Fungal Cell Preparation and Treatment with this compound

This is the foundational step for subsequent permeability assays.

  • Fungal Culture: Grow the desired fungal species (e.g., Candida albicans) in an appropriate liquid medium (e.g., YPD broth) overnight at a suitable temperature (e.g., 30-37°C) with shaking.

  • Harvesting: Collect the cells during the mid-exponential growth phase by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with a sterile buffer, such as Phosphate-Buffered Saline (PBS, pH 7.4).

  • Resuspension: Resuspend the washed cells in the same buffer to a specific cell density (e.g., 1 x 10^7 cells/mL).

  • Treatment: Aliquot the cell suspension into microtiter plates or microcentrifuge tubes. Add this compound (dissolved in a suitable solvent like DMSO or ethanol) to achieve the desired final concentration (e.g., 1x or 2x the Minimum Inhibitory Concentration, MIC). Include a solvent-only control (vehicle control) and an untreated control.

  • Incubation: Incubate the cells with this compound for a defined period (e.g., 30-120 minutes) at the optimal growth temperature.

Protocol 2: Measuring Permeability with Propidium Iodide (PI) Uptake

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane damage.

  • Cell Preparation: Prepare and treat fungal cells with this compound as described in Protocol 1 .

  • PI Staining: Add propidium iodide to each cell suspension to a final concentration of 5-10 µg/mL.[3]

  • Incubation: Incubate the samples in the dark for 5-15 minutes at room temperature.

  • Quantification: Analyze the samples using one of the following methods:

    • Fluorescence Microscopy/Confocal Scanning Laser Microscopy (CSLM): Place a small aliquot of the cell suspension on a microscope slide. Observe under a fluorescence microscope using an appropriate filter set (e.g., excitation ~535 nm, emission ~617 nm). Cells with compromised membranes will exhibit bright red fluorescence.[3][4]

    • Flow Cytometry: Analyze the cell suspension using a flow cytometer. This method provides quantitative data on the percentage of permeable (PI-positive) cells in the population.

    • Fluorometric Plate Reader: Measure the fluorescence intensity directly in a 96-well plate. An increase in fluorescence corresponds to an increase in permeability.

Protocol 3: Measuring Leakage of Intracellular Materials

Damage to the cell membrane results in the leakage of cytoplasmic contents like DNA and proteins, which can be quantified in the supernatant.[4]

  • Cell Preparation and Treatment: Prepare and treat a larger volume of fungal cells with this compound as described in Protocol 1 .

  • Centrifugation: After incubation, centrifuge the samples (e.g., 12,000 x g for 2 minutes) to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the cell pellet.

  • Quantification:

    • Nucleic Acid Leakage: Measure the absorbance of the supernatant at 260 nm (A260) using a spectrophotometer. An increase in A260 indicates leakage of nucleic acids. For higher sensitivity, use a fluorescent DNA quantification kit (e.g., Qubit dsDNA Assay).[5]

    • Protein Leakage: Measure the protein concentration in the supernatant using a standard protein assay, such as the Bradford or BCA assay.[4][5]

Data Presentation

Quantitative data from permeability assays should be presented clearly for comparison.

Table 1: Antifungal Activity of this compound against Candida albicans

Parameter Value Reference
Inhibitory Concentration > 10 µg/mL [2]
Minimum Inhibitory Conc. (MIC) 2 - 8 µg/mL* [6]
Minimum Fungicidal Conc. (MFC) 2 - 8 µg/mL* [6]

*Note: These values are for a different membrane-active compound (CTAC) but are representative of the data format.

Table 2: Example Quantitative Data from Fungal Permeability Assays

Assay Type Test Compound Fungal Species Treatment Concentration Result (% increase or specific value) Reference
Crystal Violet Uptake Myricetin C. albicans 1x MIC 36.5% Uptake [4]
Crystal Violet Uptake Myricetin C. albicans 4x MIC 79.4% Uptake [4]
Ethidium Bromide Uptake A. lappa extract C. albicans 1x MIC 7.4% Uptake (vs. 3.0% control) [5]
Propidium Iodide Uptake Defensin-d2 C. albicans 0.5x MIC Significant fluorescence increase [7]

| NPN Uptake | Actifensin | C. albicans | 2x MIC | Significant fluorescence increase |[7] |

Visualizations

Mechanism and Workflow Diagrams

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore Ergosterol->Pore Forms Disruption Membrane Disruption & Increased Permeability Pore->Disruption This compound This compound This compound->Ergosterol Binds to Leakage Leakage of Ions (K+) & Metabolites Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action of this compound on the fungal cell membrane.

Start Start: Prepare Fungal Culture (e.g., C. albicans) Harvest Harvest & Wash Cells Start->Harvest Treat Treat Cells with this compound (or Test Compound) Harvest->Treat Control Vehicle Control (Solvent Only) Harvest->Control Incubate Incubate Treat->Incubate Control->Incubate AddDye Add Permeability Probe (e.g., Propidium Iodide) Incubate->AddDye Measure Measure Signal AddDye->Measure Analyze Analyze Data & Compare to Control Measure->Analyze

Caption: General experimental workflow for a cell permeability assay.

References

Application Notes and Protocols for Live-Cell Imaging of Fungal Membranes with Candicidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin is a polyene macrolide antibiotic derived from Streptomyces griseus that exhibits potent antifungal activity, particularly against Candida species.[1] Its mechanism of action involves binding to ergosterol, a primary sterol in fungal cell membranes. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, cell death.[1][2] The inherent fluorescent properties of polyene macrolides like this compound allow for their use as probes in live-cell imaging to visualize fungal membranes and study the dynamics of membrane-related processes.

These application notes provide a comprehensive guide for utilizing this compound as a fluorescent stain for the live-cell imaging of fungal membranes. Detailed protocols, data presentation, and visualizations are included to facilitate its use in research and drug development.

Principle of Staining

This compound's efficacy as a membrane stain is attributed to its specific binding to ergosterol, which is abundant in fungal plasma membranes. Upon binding, it is believed that the molecule undergoes a conformational change that enhances its fluorescence, allowing for the visualization of ergosterol-rich domains within the membrane. This specificity makes this compound a valuable tool for studying fungal membrane structure, integrity, and the effects of antifungal agents.

Quantitative Data

The following tables summarize the key quantitative parameters for the use of this compound in live-cell imaging. It is important to note that optimal conditions may vary depending on the fungal species, cell density, and microscope system used.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Absorption Maxima (in Ethanol) 339, 358, 378, 400 nm[2]
Recommended Excitation Range 360 - 410 nmInferred from absorption maxima
Reported Emission Maximum Not explicitly defined for microscopy; likely in the blue-green range (e.g., 420-550 nm)Requires empirical determination

Table 2: Suggested Parameters for Live-Cell Imaging of Candida albicans

ParameterSuggested ValueNotes
This compound Concentration 8 µg/mLA starting point for optimization. Lower concentrations may reduce cytotoxicity for long-term imaging.
Incubation Time 3 hours at 30°CMay require optimization based on cell type and experimental goals.
Solvent Phosphate-Buffered Saline (PBS), pH 7.4Ensure complete dissolution. A stock solution in DMSO or ethanol is common for polyenes.
Photostability ModerateAs with many fluorophores, photobleaching can occur with prolonged exposure to excitation light. Use the lowest possible laser power and exposure time.
Cytotoxicity Concentration- and time-dependentAt imaging concentrations, some cytotoxic effects are possible. It is crucial to perform viability controls.

Table 3: Comparison of this compound with Filipin for Ergosterol Staining

FeatureThis compoundFilipin
Target ErgosterolErgosterol
Excitation (approx.) 360 - 410 nm~340-380 nm
Emission (approx.) Blue-Green~385-470 nm
Reported Use in Live-Cell Imaging Limited published protocolsEstablished protocols available
Potential Artifacts Can induce membrane permeabilizationCan alter membrane fluidity and induce artifacts

Experimental Protocols

The following protocols provide a general framework for staining fungal cells with this compound for live-cell imaging. Optimization may be required for specific fungal species and experimental setups.

Protocol 1: Preparation of Fungal Cells for Imaging
  • Culture Fungi: Grow the fungal species of interest in an appropriate liquid or solid medium to the desired growth phase (e.g., logarithmic phase for yeast, or after germination for filamentous fungi).

  • Harvest Cells:

    • For yeast cultures, pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • For filamentous fungi, mycelia can be grown on glass-bottom dishes or coverslips suitable for microscopy.

  • Washing: Wash the harvested cells twice with sterile PBS (pH 7.4) to remove residual media.

  • Resuspension: Resuspend the cells in PBS or a suitable imaging buffer to the desired cell density.

Protocol 2: Staining Fungal Membranes with this compound
  • Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mg/mL) in a suitable solvent such as DMSO or ethanol. Store protected from light at -20°C.

  • Prepare Staining Solution: Dilute the this compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 8 µg/mL). It is recommended to test a range of concentrations (e.g., 1-10 µg/mL) to determine the optimal signal-to-noise ratio and minimize cytotoxicity.

  • Incubation: Add the this compound staining solution to the fungal cell suspension or overlay it on the mycelia grown on a coverslip. Incubate for a predetermined time (e.g., 3 hours) at the optimal growth temperature for the fungus, protected from light.

  • Washing (Optional): After incubation, the cells can be washed with PBS to remove unbound this compound, which may reduce background fluorescence. However, for some applications, imaging can be performed directly in the staining solution.

Protocol 3: Live-Cell Imaging using Fluorescence Microscopy
  • Mounting: Mount the stained fungal cells on a microscope slide or in a glass-bottom imaging dish.

  • Microscope Setup:

    • Use a fluorescence microscope equipped with a UV or near-UV light source and appropriate filter sets.

    • Based on the absorption maxima, set the excitation wavelength to approximately 360-410 nm.

    • Set the emission detection to capture fluorescence in the blue to green range (e.g., 420-550 nm). The optimal emission wavelength should be determined empirically.

  • Image Acquisition:

    • Use a high numerical aperture objective for optimal resolution.

    • Minimize phototoxicity and photobleaching by using the lowest possible excitation intensity and shortest exposure times that provide a sufficient signal.

    • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

    • For time-lapse imaging, define the appropriate time intervals and duration of the experiment.

  • Controls:

    • Unstained Control: Image unstained cells under the same conditions to assess autofluorescence.

    • Viability Control: Use a viability stain (e.g., propidium iodide) to assess the impact of this compound and the imaging process on cell viability.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the general workflow for its application in live-cell imaging.

Candicidin_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore/ Channel Ergosterol->Pore Forms Membrane Phospholipid Bilayer This compound This compound This compound->Ergosterol Binds to Disruption Membrane Disruption & Ion Leakage Pore->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: Mechanism of this compound action on the fungal cell membrane.

Staining_Workflow A Prepare Fungal Cell Culture B Harvest and Wash Cells A->B D Incubate Cells with This compound B->D C Prepare this compound Staining Solution C->D E Mount Cells for Microscopy D->E F Fluorescence Microscopy Imaging (Excitation: ~360-410 nm) E->F G Image Analysis F->G

Caption: Experimental workflow for fungal membrane staining with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Fluorescence Signal - Incorrect excitation/emission filters.- this compound concentration too low.- Insufficient incubation time.- Photobleaching.- Verify filter sets match this compound's spectral properties.- Increase this compound concentration.- Increase incubation time.- Reduce excitation light intensity and exposure time.
High Background Fluorescence - Unbound this compound in the medium.- Wash cells with PBS after incubation.
Cell Death or Abnormal Morphology - this compound concentration is too high.- Phototoxicity.- Perform a dose-response curve to find the lowest effective concentration.- Reduce light exposure.
Inconsistent Staining - Uneven access of this compound to cells.- Variation in ergosterol content between cells.- Ensure proper mixing during incubation.- Correlate staining patterns with cell age or growth phase.

Conclusion

This compound presents a valuable, albeit underutilized, fluorescent probe for visualizing fungal membranes in living cells. Its specificity for ergosterol allows for targeted labeling of the fungal plasma membrane. By following the provided protocols and optimizing the key parameters, researchers can effectively employ this compound to investigate fungal membrane biology, host-pathogen interactions, and the mechanisms of antifungal drugs. Careful consideration of potential cytotoxicity and phototoxicity is essential for obtaining reliable and meaningful live-cell imaging data.

References

Application Notes and Protocols: Utilizing Candicidin to Probe Lipid Raft Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using candicidin, a polyene macrolide antibiotic, as a tool to investigate the dynamics and functional roles of lipid rafts in cellular processes. By binding to sterols, a key component of lipid rafts, this compound effectively disrupts these microdomains, offering a powerful method to study their involvement in signal transduction, membrane trafficking, and pathogenesis.

Introduction to this compound and Lipid Rafts

This compound is a polyene antifungal agent that complexes with sterols within cellular membranes. This interaction leads to the disruption of membrane integrity and the disorganization of lipid rafts. Lipid rafts are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as organizing centers for signaling molecules, influencing a variety of cellular functions. The targeted disruption of these domains by this compound allows for the elucidation of their role in complex biological systems.

Mechanism of Action

This compound, like other polyene antibiotics, has a higher affinity for ergosterol, the predominant sterol in fungal membranes, than for cholesterol in mammalian cell membranes. However, it does interact with cholesterol, making it a useful tool for studying lipid rafts in both fungal and mammalian systems, albeit with potential cytotoxicity at higher concentrations in the latter. The binding of this compound to sterols leads to the formation of pores and the sequestration of sterols, which in turn alters the structure and function of lipid rafts. This disruption can lead to a cascade of downstream effects, including altered membrane fluidity, ion leakage, and modulation of signaling pathways dependent on lipid raft integrity.

Data Presentation: Quantitative Effects of Lipid Raft Disruption

The following tables summarize the quantitative effects of this compound and other relevant lipid raft disrupting agents on various cellular parameters. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Effective Concentrations of Lipid Raft Disruptors

CompoundCell TypeConcentrationTreatment DurationObserved Effect
This compound Candida albicans>10 µg/mLNot SpecifiedInhibition of growth
MyriocinCandida albicans100 µM2 hoursDisruption of hyphal morphogenesis
KetoconazoleCandida albicans100-300 µM1.5 hoursLoss of ergosterol polarization
Methyl-β-cyclodextrin (MCD)Chinese Hamster Ovary (CHO)10 mM45 minutesCholesterol depletion, increased membrane fluidity
Sphingomyelinase (SMase)Chinese Hamster Ovary (CHO)30 mU45 minutesSphingomyelin depletion, decreased membrane fluidity

Table 2: Impact of Lipid Raft Disruption on Biofilm Formation in Candida albicans

TreatmentEffect on BiofilmQuantitative ChangeReference
MyriocinInhibition of biofilm formationSignificant reduction in biofilm biomass[1]
Aureobasidin AInhibition of biofilm formationSignificant reduction in biofilm biomass[1]
ipt1Δ/Δ mutant (disrupted sphingolipid biosynthesis)Abrogation of biofilm formation-[2]

Table 3: Effects of Lipid Raft Disruption on Membrane Potential

CompoundCell TypeEffect on Membrane PotentialMethod of Measurement
Amphotericin B (polyene)Candida albicansDepolarizationdiS-C3(3) fluorescence
TB_KKG6K (antimicrobial peptide)Candida albicansConcentration-dependent depolarizationDiSC3(5) fluorescence
SDS (detergent)Saccharomyces cerevisiaeIncreased permeability/depolarizationdiS-C3(3) fluorescence

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound on lipid raft dynamics are provided below.

Protocol 1: Visualization of Lipid Raft Disruption using Filipin Staining

This protocol describes the use of filipin, a fluorescent polyene antibiotic that binds to cholesterol and ergosterol, to visualize lipid rafts and their disruption by this compound.

Materials:

  • This compound

  • Filipin III stock solution (5 mg/mL in DMSO, protect from light)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS

  • Mounting medium

  • Fluorescence microscope with a UV filter set

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency on glass coverslips in a multi-well plate. Treat the cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.

  • Fixation: Gently wash the cells three times with PBS. Fix the cells with 4% PFA for 20-30 minutes at room temperature.

  • Quenching: Wash the cells three times with PBS. Quench the unreacted PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

  • Staining: Wash the cells three times with PBS. Prepare a working solution of filipin III at 50 µg/mL in PBS. Incubate the cells with the filipin working solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess filipin.

  • Mounting and Imaging: Mount the coverslips onto glass slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Lipid rafts will appear as bright, punctate or aggregated fluorescent signals. Disruption by this compound will be observed as a more diffuse, less intense staining pattern.

Protocol 2: Cytotoxicity Assay

This protocol is essential to determine the optimal non-lethal concentration of this compound for your experiments, particularly in mammalian cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a resazurin-based assay like CellTox™ Green)[3]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with medium only (background), and cells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.[4]

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Fungal Biofilm Inhibition Assay

This protocol assesses the effect of this compound on the formation of fungal biofilms, a process often dependent on lipid raft integrity.

Materials:

  • Candida albicans or other biofilm-forming fungus

  • Yeast extract-peptone-dextrose (YPD) medium

  • RPMI 1640 medium

  • 96-well flat-bottom microplates

  • This compound

  • XTT reduction assay reagents or crystal violet

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow the fungal strain overnight in YPD medium at 30°C. Wash the cells with PBS and resuspend in RPMI 1640 to a final concentration of 1 x 10^6 cells/mL.

  • Biofilm Formation: Add 100 µL of the cell suspension to the wells of a 96-well plate. Add 100 µL of RPMI containing various concentrations of this compound. Include a no-drug control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • XTT Assay: Add XTT solution to each well and incubate in the dark. Measure the absorbance at 490 nm.

    • Crystal Violet Staining: Add crystal violet to stain the biofilms, followed by washing and solubilization with ethanol or acetic acid. Measure the absorbance at 570 nm.

  • Analysis: Compare the absorbance values of the this compound-treated wells to the control wells to determine the percentage of biofilm inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound in lipid raft research.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Mammalian or Fungal) treatment Treat Cells with this compound (Varying Concentrations & Times) cell_culture->treatment candicidin_prep Prepare this compound Stock Solution candicidin_prep->treatment filipin Filipin Staining (Lipid Raft Visualization) treatment->filipin cytotoxicity Cytotoxicity Assay (Determine IC50) treatment->cytotoxicity biofilm Biofilm Assay (Fungal Studies) treatment->biofilm membrane_potential Membrane Potential Measurement treatment->membrane_potential signaling Signaling Pathway Analysis (e.g., Western Blot) treatment->signaling control Untreated/Vehicle Control control->filipin control->cytotoxicity control->biofilm control->membrane_potential control->signaling imaging Fluorescence Microscopy Image Analysis filipin->imaging quantification Quantitative Data Analysis (IC50, Biofilm Inhibition) cytotoxicity->quantification biofilm->quantification membrane_potential->quantification signaling->quantification interpretation Interpretation of Results imaging->interpretation quantification->interpretation

Caption: Experimental workflow for investigating lipid raft dynamics using this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound lipid_raft Lipid Raft (Ergosterol/Cholesterol-rich) This compound->lipid_raft binds & disrupts pkc_anchor PKC Signaling Components lipid_raft->pkc_anchor disorganizes pkc Protein Kinase C (PKC) pkc_anchor->pkc activates/modulates mapk_cascade MAP Kinase Cascade (e.g., Mkc1) pkc->mapk_cascade activates calcineurin Calcineurin pkc->calcineurin interacts with transcription_factors Transcription Factors mapk_cascade->transcription_factors calcineurin->transcription_factors hsp90 Hsp90 hsp90->calcineurin stabilizes gene_expression Altered Gene Expression (e.g., Stress Response, Virulence) transcription_factors->gene_expression

Caption: Putative signaling pathway affected by this compound-mediated lipid raft disruption.

Discussion and Troubleshooting

  • Cytotoxicity: this compound can be toxic to mammalian cells. It is crucial to perform a dose-response curve to identify a concentration that disrupts lipid rafts with minimal cell death.

  • Photobleaching: Filipin is highly susceptible to photobleaching. Minimize light exposure during staining and imaging.

  • Specificity: While useful, this compound is not the only tool for studying lipid rafts. Complementary approaches, such as cholesterol depletion with methyl-β-cyclodextrin or inhibition of sphingolipid synthesis, can provide corroborating evidence.[5][6]

  • Data Interpretation: The disruption of lipid rafts can have pleiotropic effects. It is important to carefully design experiments with appropriate controls to link the observed phenotype to lipid raft perturbation directly.

Conclusion

This compound is a valuable pharmacological tool for researchers investigating the role of lipid rafts in cellular physiology and disease. By carefully selecting experimental conditions and employing the protocols outlined in these application notes, scientists can gain significant insights into the dynamic nature of these important membrane microdomains.

References

Application Notes and Protocols for Flow Cytometry Analysis of Fungal Populations Using Candicidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin is a polyene macrolide antibiotic produced by Streptomyces griseus that exhibits potent antifungal activity, particularly against Candida species.[1] Its mechanism of action involves binding to ergosterol, a primary sterol in the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of intracellular components and ultimately cell death.[1] This distinct mode of action makes this compound a valuable tool for studying fungal cell membrane permeability and viability.

Flow cytometry is a high-throughput platform for single-cell analysis that can rapidly assess various cellular parameters, including membrane integrity. By combining the membrane-permeabilizing effects of this compound with fluorescent viability dyes that are excluded from live cells with intact membranes, researchers can quantitatively analyze fungal populations and assess their susceptibility to antifungal agents. This application note provides detailed protocols for the analysis of fungal populations using this compound in conjunction with the viability dyes Propidium Iodide (PI) and SYTOX Green.

Principle of the Assay

The assay is based on the principle that this compound treatment compromises the fungal cell membrane, allowing the influx of otherwise membrane-impermeant fluorescent dyes.

  • Propidium Iodide (PI): A fluorescent intercalating agent that stains the DNA of cells with compromised membranes, emitting red fluorescence. It is excluded by viable cells.

  • SYTOX Green: A high-affinity nucleic acid stain that easily penetrates cells with compromised plasma membranes but not live cells. Upon binding to nucleic acids, it emits a bright green fluorescence.

The increase in the fluorescent signal from these dyes in a fungal population treated with this compound is directly proportional to the number of cells with disrupted membrane integrity.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Fungal Species

The following table provides a summary of reported Minimum Inhibitory Concentration (MIC) values for this compound against common fungal species. These values can serve as a reference for determining the appropriate concentration range for inducing membrane permeabilization in your experiments. It is recommended to perform a dose-response experiment to determine the optimal this compound concentration for the specific fungal strain and experimental conditions.

Fungal SpeciesThis compound MIC Range (µg/mL)
Candida albicans0.25 - 1.0
Saccharomyces cerevisiae0.5 - 1.0
Aspergillus fumigatus0.20 - 1.56

Note: MIC values can vary depending on the specific strain, medium, and testing methodology.

Table 2: Recommended Reagent Concentrations and Incubation Times
ReagentStock ConcentrationWorking ConcentrationIncubation Time
This compound 1 mg/mL in DMSO0.5 - 10 x MIC30 - 240 minutes
Propidium Iodide (PI) 1 mg/mL in water5 - 10 µg/mL5 - 15 minutes
SYTOX Green 5 mM in DMSO0.5 - 1 µM15 - 30 minutes

Experimental Protocols

Materials
  • Fungal culture of interest

  • This compound (dissolved in DMSO)

  • Propidium Iodide (PI) or SYTOX Green

  • Phosphate-buffered saline (PBS)

  • Appropriate fungal growth medium (e.g., YPD, RPMI)

  • Flow cytometer with appropriate laser and filter sets (e.g., Blue laser (488 nm) for excitation of PI and SYTOX Green)

  • Microcentrifuge tubes or 96-well plates

Experimental Workflow

Caption: Experimental workflow for flow cytometry analysis.

Detailed Protocol: Fungal Membrane Permeabilization Assay
  • Fungal Cell Preparation:

    • Inoculate the fungal species of interest into an appropriate liquid medium and grow to the mid-logarithmic phase.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellet twice with sterile PBS to remove any residual medium.

    • Resuspend the cells in PBS or another appropriate buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in PBS from a stock solution. It is recommended to test a range of concentrations around the known MIC for the target fungus (e.g., 0.5x, 1x, 2x, 5x, and 10x MIC).

    • Add the this compound dilutions to the fungal cell suspension. Include a vehicle control (DMSO without this compound).

    • Incubate the cells at an appropriate temperature (e.g., 30°C or 37°C) for a defined period. A time-course experiment (e.g., 30, 60, 120, and 240 minutes) is recommended to determine the optimal incubation time.

  • Staining with Viability Dye:

    • For Propidium Iodide (PI) Staining:

      • Add PI to each sample to a final concentration of 5-10 µg/mL.

      • Incubate in the dark at room temperature for 5-15 minutes.

    • For SYTOX Green Staining:

      • Add SYTOX Green to each sample to a final concentration of 0.5-1 µM.

      • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer. Use the forward scatter (FSC) and side scatter (SSC) parameters to gate on the fungal cell population and exclude debris.

    • For PI, detect the fluorescence in the red channel (e.g., ~617 nm emission).

    • For SYTOX Green, detect the fluorescence in the green channel (e.g., ~523 nm emission).

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software.

    • Create a histogram or dot plot of the fluorescence intensity for the gated fungal population.

    • Set a gate on the fluorescent-positive population based on the negative control (untreated, unstained cells) and the positive control (heat-killed or ethanol-treated cells, stained).

    • Quantify the percentage of fluorescent-positive cells, which represents the population with compromised membrane integrity.

Signaling Pathway Visualization

This compound's interaction with ergosterol in the fungal cell membrane can induce cell stress, potentially activating signaling pathways such as the Cell Wall Integrity (CWI) pathway. This pathway is a conserved signaling cascade in fungi that responds to cell wall and membrane stress.

CWI_Pathway cluster_membrane Cell Membrane cluster_pathway CWI Pathway cluster_nucleus Nucleus This compound This compound ergosterol Ergosterol This compound->ergosterol binds membrane_stress Membrane Stress ergosterol->membrane_stress disruption pkc1 Pkc1 membrane_stress->pkc1 activates bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 rlm1 Rlm1 (Transcription Factor) slt2->rlm1 gene_expression Cell Wall Gene Expression rlm1->gene_expression cell_wall_repair Cell Wall Repair & Reinforcement gene_expression->cell_wall_repair leads to

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence in negative control Autofluorescence of fungal cells.Run an unstained control to set the baseline fluorescence.
Dye concentration is too high.Titrate the viability dye to determine the optimal concentration.
Low fluorescence signal in positive control Incomplete cell killing.Ensure complete cell death by using a higher concentration of the killing agent (e.g., 70% ethanol) or longer incubation time.
Dye concentration is too low.Titrate the viability dye to determine the optimal concentration.
High variability between replicates Inconsistent cell numbers.Ensure accurate and consistent cell counting and dilution.
Incomplete mixing of reagents.Vortex or gently mix samples after adding each reagent.
Cell clumping High cell density.Reduce the cell concentration.
Presence of extracellular DNA from lysed cells.Add DNase I to the buffer.

Conclusion

The use of this compound in combination with viability dyes in flow cytometry provides a robust and quantitative method for analyzing fungal populations. This approach allows for the rapid assessment of membrane integrity and can be applied to high-throughput screening of antifungal compounds, studies of fungal cell death mechanisms, and the characterization of drug resistance. The detailed protocols and data presented here serve as a comprehensive guide for researchers to effectively implement this powerful technique in their studies of fungal biology and drug development.

References

Troubleshooting & Optimization

Challenges of working with Candicidin in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Candicidin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise when working with this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyene macrolide antifungal antibiotic produced by Streptomyces griseus. It is a mixture of related heptaene macrolides, with this compound D being the major component. Its primary mechanism of action is binding to ergosterol, a key sterol in the fungal cell membrane.[1] This binding disrupts the integrity of the membrane, leading to the formation of pores, leakage of essential intracellular components like potassium ions, and ultimately, fungal cell death.[2]

Q2: What is the antifungal spectrum of this compound?

This compound is particularly effective against Candida species, most notably Candida albicans.[1] Historical data also shows activity against a range of other yeasts and filamentous fungi.

Q3: How should I store this compound powder and stock solutions?

This compound powder should be stored at -20°C. Stock solutions, once prepared, should also be stored at -20°C to minimize degradation. As polyenes can be sensitive to light, it is recommended to protect stock solutions from light by using amber vials or wrapping tubes in foil.

Q4: Is this compound cytotoxic to mammalian cells?

Yes, like other polyene antifungals, this compound can exhibit cytotoxicity towards mammalian cells. This is a critical consideration for in vitro experiments and in the development of therapeutic applications. It is essential to determine the cytotoxic concentration (e.g., IC50) for your specific cell line to establish a therapeutic window where antifungal activity is observed with minimal host cell toxicity.

Troubleshooting Guides

Problem: I am having trouble dissolving this compound powder.

  • Solution 1: Choose the appropriate solvent. this compound has poor solubility in water and most nonpolar organic solvents. A patent from 1961 describes its solubility in various solvents.[3] It is soluble in methanol, butanol, and ethylene glycol.[3] For preparing concentrated stock solutions for in vitro assays, Dimethyl Sulfoxide (DMSO) is commonly used for similar poorly soluble drugs.[4][5]

  • Solution 2: Use sonication. Gentle sonication in a water bath can help to break up powder aggregates and facilitate dissolution.

  • Solution 3: Gentle warming. Warming the solvent to 37°C may aid in solubilization. However, avoid excessive heat as it can degrade the compound.

Problem: I am observing inconsistent results in my antifungal susceptibility assays.

  • Solution 1: Ensure a homogeneous solution. After thawing, vortex your this compound stock solution and any dilutions thoroughly before adding them to your assay plates. Poorly dissolved drug can lead to variability in the final concentration.

  • Solution 2: Check the stability of your solutions. this compound, like other polyenes, can degrade over time, especially when exposed to light, extreme pH, or elevated temperatures.[6] Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

  • Solution 3: Standardize your fungal inoculum. The growth phase and density of the fungal culture can impact susceptibility results. Ensure you are using a standardized inoculum prepared from a fresh culture, following established protocols like those from the Clinical and Laboratory Standards Institute (CLSI).

Problem: I am seeing high cytotoxicity in my control (untreated) mammalian cells.

  • Solution 1: Check your solvent concentration. If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration in your cell culture medium is not toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5% (v/v), though the tolerance can vary between cell lines.[4] Run a vehicle control with the same concentration of solvent to assess its effect on cell viability.

  • Solution 2: Evaluate the health of your cell culture. Ensure your cells are healthy, within a low passage number, and free from contamination before starting a cytotoxicity experiment. Stressed or unhealthy cells can be more sensitive to any experimental manipulations.

Data Presentation

Table 1: Solubility of this compound

Note: Quantitative solubility data for this compound is not widely available in recent literature. The following table is based on descriptive information from a 1961 patent.[3]

SolventSolubility Description
MethanolSoluble
n-ButanolSoluble
GlycerolSoluble
Benzyl alcoholSoluble
Ethylene glycolSoluble
AcetoneInsoluble
BenzeneInsoluble
Petroleum etherInsoluble
Carbon tetrachlorideInsoluble
EtherInsoluble
Ethyl acetateInsoluble
WaterA water-soluble fraction (this compound A) exists
Table 2: In Vitro Antifungal Activity of this compound (Crude Preparation)

Note: This data is from a 1953 study and was obtained using a crude preparation of this compound. MIC values may vary with purified preparations and different testing methodologies.[7]

Fungal SpeciesMinimum Inhibitory Concentration (µg/mL)
Candida albicans0.3 - 0.5
Candida brumptii>10
Candida krusei2.2
Candida pseudotropicalis>10
Candida stellatoidea1.1
Saccharomyces cerevisiae0.14
Aspergillus niger5 - 70
Ceratostomella ulmi0.15 - 0.3
Penicillium notatum1.1
Table 3: Template for Reporting Cytotoxicity of this compound
Cell LineCell TypeAssayIncubation TimeIC50 (µg/mL)
Example: HEK293Human Embryonic KidneyMTT24 hoursExperimentally Determined Value
Example: HeLaHuman Cervical CancerXTT24 hoursExperimentally Determined Value
Example: A549Human Lung CarcinomaResazurin48 hoursExperimentally Determined Value

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes or amber vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg.

    • Add the powder to a sterile tube.

    • Add the corresponding volume of sterile DMSO (e.g., 1 mL).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber tubes or clear tubes wrapped in foil).

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain. This protocol is based on the CLSI M27 guidelines.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in DMSO)

    • Fungal culture (e.g., Candida albicans)

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Sterile 96-well flat-bottom microplates

    • Spectrophotometer or microplate reader

    • Sterile saline or phosphate-buffered saline (PBS)

  • Procedure:

    • Inoculum Preparation:

      • Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

      • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

      • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

    • Drug Dilution:

      • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentration range to be tested should typically span from 0.03 to 32 µg/mL.

    • Assay Plate Setup:

      • Add 100 µL of each this compound dilution to the wells of the assay plate.

      • Add 100 µL of the final fungal inoculum to each well.

      • Include a positive control (inoculum without drug) and a negative control (medium only).

    • Incubation:

      • Incubate the plate at 35°C for 24-48 hours.

    • MIC Determination:

      • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound on a mammalian cell line.

  • Materials:

    • Mammalian cell line of interest (e.g., HEK293)

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Sterile 96-well flat-bottom microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

      • Incubate for 24 hours to allow cells to attach.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

      • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

      • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and an untreated control.

    • Incubation:

      • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • Add 10 µL of the 5 mg/mL MTT solution to each well.

      • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

      • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition:

      • Read the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability for each concentration relative to the untreated control.

      • Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Candicidin_Mechanism_of_Action cluster_fungal_cell Fungal Cell membrane Fungal Cell Membrane Ergosterol Phospholipid Bilayer pore Pore Formation membrane->pore Disrupts Membrane cytoplasm Cytoplasm (K+, Mg++, etc.) leakage Ion Leakage (K+) cytoplasm->leakage This compound This compound Molecule This compound->membrane:f0 Binds to Ergosterol pore->leakage Creates Pores death Fungal Cell Death leakage->death Leads to

Caption: Mechanism of action of this compound on the fungal cell membrane.

Troubleshooting_Workflow start Experiment Start problem Problem Encountered? start->problem solubility Issue: Poor Solubility - Use DMSO or appropriate alcohol - Sonicate or warm gently problem->solubility Yes (Dissolving Compound) inconsistency Issue: Inconsistent Results - Ensure solution is homogenous - Use fresh dilutions; aliquot stocks - Standardize inoculum problem->inconsistency Yes (In-Vitro Assay) cytotoxicity Issue: High Background Cytotoxicity - Check final solvent concentration - Run vehicle control - Ensure healthy cell culture problem->cytotoxicity Yes (Cell-Based Assay) end Successful Experiment problem->end No reassess Re-evaluate Protocol solubility->reassess inconsistency->reassess cytotoxicity->reassess reassess->start Implement Solution

Caption: Troubleshooting workflow for common this compound lab challenges.

References

Technical Support Center: Candicidin Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and degradation of Candicidin in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, a polyene macrolide antibiotic, is known to have limited stability in aqueous solutions. Its stability is significantly influenced by factors such as pH, temperature, and exposure to light. As a solid, this compound is relatively stable when stored in a dry, dark environment at low temperatures (0-4°C for short-term and -20°C for long-term storage).[1][2] However, once dissolved in aqueous media, its degradation rate increases. Concentrated solutions of this compound are generally more stable than dilute solutions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Polyene antibiotics like this compound are susceptible to degradation at pH extremes. While specific kinetic data for this compound is limited, studies on analogous polyenes such as Amphotericin B and Nystatin show that they are most stable in a neutral pH range. For instance, Amphotericin B and Nystatin exhibit optimal stability between pH 5 and 7.[2] Both acidic and alkaline conditions can catalyze the hydrolysis of the macrolide ring, leading to a loss of antifungal activity.

Q3: What is the impact of temperature on this compound stability in solution?

A3: Elevated temperatures accelerate the degradation of this compound in aqueous solutions. As with other chemical reactions, the degradation rate of polyenes generally follows first-order kinetics, and the rate constant increases with temperature. For example, at a neutral pH, this compound solutions can withstand heating at 60°C for a short period (e.g., 10 minutes) but will degrade over longer exposures. For long-term storage of aqueous solutions, refrigeration (2-8°C) is recommended to minimize thermal degradation.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is highly sensitive to light, particularly UV radiation.[3] Exposure to light can induce photodegradation, leading to a loss of biological activity. Therefore, it is crucial to protect this compound solutions from light at all times by using amber-colored vials or by wrapping containers in aluminum foil. All experimental procedures involving this compound solutions should be performed under subdued light conditions.

Q5: What are the common degradation products of this compound?

A5: The degradation of this compound, like other polyene macrolides, can result in various products depending on the degradation pathway (e.g., hydrolysis, oxidation, photolysis). Hydrolysis can lead to the opening of the macrolide lactone ring. Oxidation can affect the polyene chromophore, which is responsible for its antifungal activity. While the exact structures of all this compound degradation products are not extensively documented in publicly available literature, it is understood that modifications to the polyene structure or the macrolide ring will result in a loss of antifungal efficacy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of antifungal activity in prepared this compound solution 1. pH instability: The pH of the solution may be too acidic or alkaline. 2. Thermal degradation: The solution was exposed to high temperatures. 3. Photodegradation: The solution was exposed to light. 4. Oxidation: Dissolved oxygen in the solvent may be degrading the this compound.1. Ensure the pH of the aqueous solution is maintained within the optimal range (ideally pH 6-7). Use appropriate buffer systems. 2. Prepare solutions fresh and store them at 2-8°C. Avoid repeated freeze-thaw cycles. 3. Protect the solution from light at all times using amber vials or foil wrapping. 4. For sensitive experiments, consider de-gassing the solvent before dissolving the this compound.
Precipitation of this compound in aqueous solution Poor solubility: this compound is poorly soluble in water.1. Prepare a stock solution in a suitable organic solvent like DMSO or DMF and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Sonication may aid in the dissolution of this compound, but care should be taken to avoid excessive heating.
Inconsistent experimental results Degradation during the experiment: The stability of this compound throughout the experimental duration may be insufficient.1. Prepare fresh this compound solutions for each experiment. 2. Include a stability control by incubating a this compound solution under the same experimental conditions (time, temperature, light) without the test system and measure its concentration at the beginning and end of the experiment.

Quantitative Stability Data (Analogues)

Due to the limited availability of specific quantitative stability data for this compound, the following tables summarize data for the structurally and functionally similar polyene antibiotics, Amphotericin B and Nystatin. This data can be used to infer the general stability characteristics of this compound.

Table 1: pH-Dependent Degradation of Amphotericin B in Aqueous Solution

pHTemperature (°C)Half-life (t½) in hours (approx.)Degradation Rate Constant (k) (h⁻¹) (approx.)
< 437< 24> 0.029
4 - 937Relatively StablepH-independent degradation
> 937< 24> 0.029
Data inferred from qualitative descriptions of stability studies.[4]

Table 2: Photodegradation Kinetics of Nystatin in Aqueous Solution

ConditionRate Constant (k)Half-life (t½)
Exposure to 366 nm UV lampStep 1: 0.0929 min⁻¹ (first-order) Step 2: 0.0052 min⁻¹ (zero-order)Step 1: ~7.5 min
This study indicates a two-step photodegradation process.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution

Objective: To prepare a this compound solution in an aqueous buffer for experimental use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube under subdued light.

  • Add a small volume of DMSO or DMF to the powder to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved. Gentle sonication can be used if necessary, avoiding excessive heat.

  • Under sterile and low-light conditions, perform a serial dilution of the stock solution into the desired aqueous buffer to achieve the final working concentration.

  • Mix gently by inversion after each dilution step.

  • Use the freshly prepared solution immediately or store at 2-8°C, protected from light, for a short period (not exceeding 24 hours is recommended for optimal activity).

Protocol 2: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • UV lamp (e.g., 254 nm or 365 nm)

  • HPLC system with a suitable C18 column and UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for defined time points. Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation: Dilute the this compound stock solution in the desired aqueous buffer. Incubate at an elevated temperature (e.g., 60°C or 80°C), protected from light, for defined time points. Dilute the samples with the mobile phase for HPLC analysis.

  • Photodegradation: Dilute the this compound stock solution in the desired aqueous buffer. Expose the solution to a UV lamp at a fixed distance for defined time points. Keep a control sample wrapped in foil to protect it from light. Dilute the samples with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products. Quantify the remaining percentage of this compound at each time point.

Visualizations

Experimental_Workflow_for_Candicidin_Stability_Testing cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock (e.g., in DMSO) dilute Dilute in Aqueous Buffer prep->dilute stress Expose to Stress Conditions dilute->stress acid Acid Hydrolysis stress->acid base Alkaline Hydrolysis stress->base oxid Oxidation (H2O2) stress->oxid thermal Thermal Stress stress->thermal photo Photostability (UV) stress->photo sample Sample at Time Points acid->sample base->sample oxid->sample thermal->sample photo->sample hplc HPLC Analysis sample->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Workflow for assessing this compound stability.

Candicidin_Degradation_Pathways cluster_stressors Stress Factors cluster_degradation Degradation Mechanisms cluster_products Outcome This compound Intact this compound hydrolysis Hydrolysis thermolysis Thermolysis photolysis Photolysis oxidation Oxidation ph Extreme pH (Acid/Base) ph->hydrolysis temp High Temperature temp->thermolysis light UV Light light->photolysis oxygen Oxidizing Agents oxygen->oxidation loss_of_activity Loss of Antifungal Activity hydrolysis->loss_of_activity thermolysis->loss_of_activity photolysis->loss_of_activity oxidation->loss_of_activity degradation_products Formation of Degradation Products

Caption: Factors influencing this compound degradation.

References

Optimizing Candicidin Concentration for Antifungal Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Candicidin for antifungal assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a polyene antifungal antibiotic that targets ergosterol, the primary sterol in the fungal cell membrane. By binding irreversibly to ergosterol, this compound disrupts the integrity of the cell membrane, leading to the leakage of intracellular components and ultimately, fungal cell death.[1][2] This mechanism is particularly effective against Candida species, with a notable potency against Candida albicans.[1][3]

Q2: What is a typical starting concentration range for this compound in antifungal susceptibility testing?

For Candida albicans, the minimum inhibitory concentration (MIC) of this compound typically falls within the range of 0.05 to 0.5 µg/mL.[4] However, the optimal concentration can vary depending on the specific Candida species and strain being tested. It is recommended to perform a dose-response experiment starting with a broad range of concentrations to determine the MIC for your specific isolate.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the this compound powder in 100% DMSO. For long-term storage, it is recommended to keep the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Concentrated solutions of this compound are more stable than dilute ones.[5] For short-term storage (days to weeks), the stock solution can be kept at 0-4°C in the dark.[4]

Q4: Which quality control (QC) strains should I use for my this compound antifungal assays?

According to the Clinical and Laboratory Standards Institute (CLSI), Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are recommended quality control strains for antifungal susceptibility testing.[6][7] Candida albicans ATCC 90028 is also a commonly used reference strain.[3] Utilizing these strains will help ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

Q1: I am observing a "trailing effect" in my broth microdilution assay, making the MIC difficult to determine. What can I do?

The trailing effect, characterized by reduced but persistent fungal growth at concentrations above the MIC, can complicate endpoint determination.[1][8] This phenomenon is often observed with azole antifungals but can occur with other compounds.[9] Here are a few troubleshooting steps:

  • pH Adjustment: The trailing effect can be pH-dependent.[1][4] Adjusting the pH of the RPMI 1640 medium to a more acidic environment (e.g., using unbuffered Yeast Nitrogen Base with amino acids and dextrose - YAD) has been shown to reduce trailing for some antifungals without affecting the true MIC of susceptible or resistant isolates.[1][4]

  • Reading Time: While 48 hours is a standard incubation time, reading the MIC at 24 hours may provide a clearer endpoint before significant trailing occurs.[6]

  • Spectrophotometric Reading: Visual reading of MICs can be subjective. Using a microplate reader to measure the optical density can provide a more quantitative and objective determination of growth inhibition (e.g., a ≥50% or ≥90% decrease in growth compared to the control).[8]

Q2: My this compound solution appears to be precipitating in the culture medium. How can I prevent this?

This compound is poorly soluble in aqueous solutions. To avoid precipitation, ensure that the final concentration of DMSO in your assay medium is kept low (typically ≤1%) and that the this compound stock solution is added to the medium with vigorous vortexing or mixing. Preparing serial dilutions of this compound in the assay medium just before use can also help maintain its solubility.

Q3: I am concerned about the cytotoxicity of this compound to my mammalian cell line in a co-culture experiment. How do I determine a safe and effective concentration?

This compound can exhibit cytotoxicity towards mammalian cells due to its interaction with membrane sterols.[4] To determine the optimal therapeutic window, it is essential to perform a cytotoxicity assay on your specific mammalian cell line. The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of the cells.[10] By comparing the MIC of this compound against the target fungus to its CC50 against the mammalian cells, you can calculate the selectivity index (SI = CC50/MIC). A higher SI indicates greater selectivity for the fungus.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges of Antifungal Agents Against Various Candida Species.

Candida SpeciesThis compound MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
C. albicans0.05 - 0.5[4]0.06 - 8[4]0.12 - 256[4]
C. glabrataData not available0.5 - 1 (MIC50)[8]≥64 (Resistant)[4]
C. kruseiData not available0.250 (MIC90)[13]≥64 (Resistant)[4]
C. parapsilosisData not available0.01 - 8[5]0.3 (Resistant)[4]
C. tropicalisData not available0.094 - 0.25[1]0.4 (Resistant)[4]

Note: The MIC values can vary depending on the specific isolate and testing methodology.

Table 2: Recommended Quality Control (QC) Strains and Expected MIC Ranges for Standard Antifungal Agents.

QC StrainAntifungal Agent24-hour MIC Range (µg/mL)48-hour MIC Range (µg/mL)
C. parapsilosis ATCC 22019Amphotericin B0.25 - 1.00.5 - 2.0
Fluconazole1.0 - 8.02.0 - 16.0
C. krusei ATCC 6258Amphotericin B0.5 - 2.00.5 - 2.0
Fluconazole16.0 - 128.016.0 - 128.0

Source: Adapted from CLSI guidelines. These ranges are for standard antifungals and should be used to validate your assay setup. Specific QC ranges for this compound have not been established.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.

Materials:

  • This compound

  • 100% DMSO

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Candida isolate and QC strains

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the Candida isolate onto an SDA plate and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.

  • This compound Plate Preparation:

    • Prepare a 100X stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., 0.015 to 8 µg/mL).

    • Transfer 100 µL of each this compound dilution to the corresponding wells of the assay plate.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the assay plate (except the negative control).

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC either visually or using a microplate reader at 490 nm.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control.

Protocol 2: Cytotoxicity Assay using MTT

This protocol determines the 50% cytotoxic concentration (CC50) of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound

  • 100% DMSO

  • Sterile 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated cell control.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark.

  • CC50 Determination:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the this compound concentration and determine the CC50 value using non-linear regression analysis.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare this compound Serial Dilutions B->C D Incubate at 35°C for 24-48h C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC E->F Signaling_Pathway_this compound This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to MembraneDisruption Membrane Disruption & Pore Formation Ergosterol->MembraneDisruption IonLeakage Ion Leakage (K+, Mg2+) MembraneDisruption->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

References

Troubleshooting common issues in Candicidin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with candicidin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a polyene antifungal antibiotic that primarily targets ergosterol, the main sterol in the fungal cytoplasmic membrane. It binds irreversibly to ergosterol, leading to the disruption of membrane integrity, an imbalance of intracellular ions, and ultimately, cell death.[1][2] There is also some evidence to suggest that this compound may initially bind to fatty acids or fatty acid esters within the fungal cell wall before interacting with ergosterol in the cell membrane.[2]

Q2: What is the recommended solvent for dissolving this compound?

This compound is poorly soluble in water. For in vitro experiments, it is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[3][4] It is crucial to use a concentration of the organic solvent that does not inhibit the growth of the fungal cells on its own. For Candida glabrata, it has been shown that DMSO and acetone concentrations should be below 2.5%, while methanol and ethanol concentrations should be below 5.0%.[3]

Q3: How should this compound be stored to ensure its stability?

Polyene antibiotics like this compound can be sensitive to light and temperature.[5][6] It is recommended to store this compound powder at -20°C.[1] Stock solutions should also be stored at low temperatures, such as -20°C or -80°C, and protected from light to minimize degradation. It is advisable to prepare fresh dilutions for each experiment from a frozen stock solution.

Q4: What are the expected MIC ranges for this compound against Candida albicans?

Troubleshooting Guide

Issue 1: Inconsistent or Non-reproducible MIC Results
Potential Cause Troubleshooting Steps
Batch-to-Batch Variability of this compound 1. Qualify New Batches: Before use in critical experiments, test each new lot of this compound to determine its potency and establish a new baseline MIC against a reference strain of C. albicans. 2. Standardize Stock Solution Preparation: Ensure the same solvent and concentration are used for preparing stock solutions from different batches. 3. Maintain Detailed Records: Keep a log of the lot number, preparation date, and performance of each batch of this compound.
Inoculum Preparation inconsistencies 1. Standardize Inoculum Density: Use a spectrophotometer to adjust the fungal suspension to the correct turbidity (e.g., 0.5 McFarland standard) as recommended by CLSI guidelines. 2. Use Fresh Cultures: Prepare the inoculum from a fresh culture (18-24 hours old) to ensure the cells are in a consistent growth phase.
"Trailing" or "Paradoxical" Growth Effects 1. Trailing Effect (Reduced but persistent growth over a range of concentrations): Read the MIC at the lowest concentration that causes a significant (e.g., ≥50%) reduction in growth compared to the positive control. 2. Paradoxical Effect (Growth at higher concentrations but not at lower concentrations): Report the MIC as the lowest concentration that inhibits growth and note the paradoxical growth at higher concentrations. The clinical significance of this phenomenon is still under investigation.[7]
Issue 2: Precipitation of this compound in Culture Medium
Potential Cause Troubleshooting Steps
Poor Solubility in Aqueous Medium 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible while still maintaining this compound in solution. Typically, the final solvent concentration should not exceed 1-2.5%.[3] 2. Prepare Fresh Dilutions: Prepare serial dilutions of this compound in the culture medium immediately before adding them to the assay plate to minimize the time for precipitation to occur. 3. Gentle Mixing: After adding the this compound solution to the wells, mix gently to ensure even distribution without causing precipitation.
Interaction with Medium Components 1. Test Different Media: If precipitation is a persistent issue, consider testing different culture media to see if a particular component is interacting with the this compound. 2. Solubility Testing: Perform a small-scale solubility test of this compound in the chosen culture medium at the desired concentrations before proceeding with the full experiment.
Issue 3: Unexpected Results in Cytotoxicity Assays
Potential Cause Troubleshooting Steps
Interference of this compound with Assay Reagents 1. Run a No-Cell Control: Include control wells with this compound and the cytotoxicity assay reagent (e.g., MTT, XTT) but without cells to check for any direct chemical reaction that might lead to a false positive or negative signal. 2. Choose a Different Assay: If interference is suspected, consider using a different cytotoxicity assay that relies on a different detection principle (e.g., LDH release vs. metabolic activity).
Solvent Cytotoxicity 1. Solvent Control: Include a control group with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure that the observed cytotoxicity is due to this compound and not the solvent. 2. Minimize Solvent Concentration: Use the lowest possible concentration of the organic solvent to dissolve the this compound.
Incorrect Cell Seeding Density 1. Optimize Cell Number: Perform a preliminary experiment to determine the optimal cell seeding density that results in a linear response for the chosen cytotoxicity assay. 2. Ensure Even Cell Distribution: Mix the cell suspension thoroughly before and during plating to ensure a consistent number of cells in each well.

Data Summary Tables

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterPoorly Soluble[8]
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for stock solutions.
MethanolSoluble[8]
EthanolSoluble[8]
n-ButanolSoluble[8]

Note: Specific quantitative solubility data (e.g., mg/mL) for this compound is not consistently reported in the literature. It is recommended to perform solubility tests to determine the optimal concentration for your specific experimental conditions.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureLight ConditionsDuration
Powder-20°CProtect from lightLong-term
Stock Solution (in organic solvent)-20°C or -80°CProtect from lightShort to medium-term
Working Dilutions4°CProtect from lightFor immediate use

Note: Stability can be batch-dependent. It is best practice to aliquot stock solutions to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI M27-A3 guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a concentration of 1 mg/mL.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Preparation of Fungal Inoculum:

    • From a fresh (18-24 hour) culture of C. albicans on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Preparation of Assay Plate:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium. The final volume in each well should be 100 µL.

    • Include a positive control well (inoculum without this compound) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except the negative control).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a prominent (≥50%) decrease in turbidity compared to the positive control.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix gently to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the no-treatment control.

Visualizations

Candicidin_Mechanism_of_Action This compound This compound FungalCellWall Fungal Cell Wall (Contains fatty acids) This compound->FungalCellWall Initial Binding (Potential) Ergosterol Ergosterol This compound->Ergosterol Primary Target Binding FungalMembrane Fungal Cell Membrane PoreFormation Pore Formation & Membrane Disruption FungalMembrane->PoreFormation Disruption IonLeakage K+ and other ion leakage PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: Mechanism of action of this compound on fungal cells.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckReagents Check this compound (Lot#, Storage, Solubility) Start->CheckReagents CheckProtocol Review Experimental Protocol (Inoculum, Concentrations) Start->CheckProtocol CheckEquipment Verify Equipment (Pipettes, Plate Reader) Start->CheckEquipment ReagentIssue Reagent Issue Identified CheckReagents->ReagentIssue ProtocolIssue Protocol Issue Identified CheckProtocol->ProtocolIssue EquipmentIssue Equipment Issue Identified CheckEquipment->EquipmentIssue QualifyNewReagent Qualify New Reagent Batch ReagentIssue->QualifyNewReagent Yes RepeatExperiment Repeat Experiment ReagentIssue->RepeatExperiment No ModifyProtocol Modify Protocol ProtocolIssue->ModifyProtocol Yes ProtocolIssue->RepeatExperiment No CalibrateEquipment Calibrate/Service Equipment EquipmentIssue->CalibrateEquipment Yes EquipmentIssue->RepeatExperiment No QualifyNewReagent->RepeatExperiment ModifyProtocol->RepeatExperiment CalibrateEquipment->RepeatExperiment

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Photostability of Candicidin in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using candicidin in fluorescence microscopy, with a special focus on addressing challenges related to its photostability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence microscopy?

This compound is a polyene macrolide antibiotic that is known to bind to ergosterol and other sterols in the cell membrane.[1][2] This binding property makes it a useful fluorescent probe for visualizing the distribution of sterols in fungal and other eukaryotic cell membranes. Its intrinsic fluorescence allows for direct visualization without the need for a secondary fluorescent label.

Q2: What are the known fluorescence properties of this compound?

Q3: What are the main challenges when using this compound in fluorescence microscopy?

The primary challenge is photobleaching, which is the light-induced degradation of the fluorophore, leading to a loss of fluorescent signal upon prolonged or intense exposure to excitation light.[3][4] Like other polyene antibiotics, this compound is susceptible to photodegradation.[3] Additionally, optimizing staining protocols to achieve a strong signal-to-noise ratio without introducing artifacts can be challenging.

Q4: How does the photostability of this compound compare to other polyene antibiotics?

Studies on polyene antibiotics have shown that heptaenes, such as this compound and amphotericin B, generally exhibit higher photostability compared to tetraenes like nystatin and natamycin.[3] However, all polyenes are prone to some degree of photobleaching.

Q5: What excitation and emission wavelengths should be used for this compound?

Based on its UV-Vis absorption spectra, this compound has absorption maxima at approximately 339 nm, 358 nm, 378 nm, and 400 nm when dissolved in ethanol.[1] Therefore, excitation in the UV to near-UV range (e.g., using a 365 nm or 405 nm laser line or filter set) is appropriate. The exact emission maximum is not well-documented for microscopy applications, but for other polyenes, it is typically in the blue to green region of the spectrum. Empirical determination of the optimal emission filter is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence microscopy experiments with this compound.

Problem Possible Cause Recommended Solution
Weak or No Fluorescent Signal 1. Inadequate Staining: Insufficient concentration of this compound or inadequate incubation time. 2. Incorrect Filter Set: Excitation or emission filters are not optimal for this compound. 3. Photobleaching: The signal has faded due to excessive light exposure. 4. Low Sterol Content: The sample has a low concentration of sterols that this compound binds to.1. Optimize Staining Protocol: Increase the concentration of this compound (e.g., in the range of 10-50 µg/mL) and/or extend the incubation time. Perform a concentration and time-course experiment to determine the optimal conditions for your specific sample. 2. Verify Filter Compatibility: Use an excitation filter that aligns with this compound's absorption maxima (around 360-400 nm). Use a broad-band blue or green emission filter to capture the emitted fluorescence and optimize based on the observed signal. 3. Minimize Light Exposure: Reduce the intensity of the excitation light using neutral density filters.[4][5] Decrease the exposure time during image acquisition.[4] Use a more sensitive camera to detect weaker signals. Block the excitation light path when not actively imaging.[6] 4. Use a Positive Control: Include a sample known to have high sterol content (e.g., specific fungal species) to validate the staining procedure.
High Background Fluorescence 1. Excess this compound: Unbound this compound in the mounting medium. 2. Autofluorescence: The sample itself is autofluorescent at the excitation/emission wavelengths used. 3. Non-specific Binding: this compound is binding to cellular components other than sterols.1. Thorough Washing: Increase the number and duration of washing steps after staining to remove unbound probe. 2. Spectral Unmixing: If your microscopy system supports it, use spectral imaging and linear unmixing to separate the this compound signal from the autofluorescence. 3. Image a Blank Sample: Image an unstained sample using the same settings to assess the level of autofluorescence. 4. Blocking: While not standard for small molecule probes, you can try a blocking step with a generic protein solution (e.g., BSA) to reduce non-specific binding, although its effectiveness may be limited.
Rapid Photobleaching 1. High Excitation Light Intensity: The intensity of the light source is too high. 2. Prolonged Exposure Time: The sample is being exposed to the excitation light for too long during image acquisition. 3. Oxygen Presence: The presence of molecular oxygen can accelerate photobleaching.1. Reduce Light Intensity: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[5][7] 2. Minimize Exposure: Use shorter exposure times and acquire multiple images to average if necessary.[4] Use a sensitive detector to allow for shorter exposures. 3. Use Antifade Mounting Media: Mount the sample in a commercially available antifade reagent to reduce the rate of photobleaching.[7]
Cellular Artifacts or Damage 1. High this compound Concentration: High concentrations of polyene antibiotics can disrupt cell membranes.[1][2] 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells.1. Titrate this compound Concentration: Determine the lowest effective concentration of this compound that provides a good signal without causing visible cellular damage. 2. Minimize Solvent Concentration: Prepare a concentrated stock solution of this compound in a suitable solvent and dilute it to the final working concentration in a cell-compatible buffer to minimize the final solvent concentration.

Quantitative Data Summary

Due to the limited availability of specific quantitative fluorescence data for this compound in the scientific literature, this table provides a summary of its known UV-Vis absorption properties and general characteristics of heptaene polyene antibiotics.

Parameter Value/Characteristic Reference
Chemical Class Heptaene Polyene Macrolide Antibiotic[2][3]
Binding Target Ergosterol and other membrane sterols[1][2]
UV-Vis Absorption Maxima (in Ethanol) ~339 nm, ~358 nm, ~378 nm, ~400 nm[1]
Recommended Excitation Range 360 - 405 nm (UV to near-UV)Inferred from absorption data
Expected Emission Range Blue to Green (estimated)Based on other polyenes
Photostability Higher than tetraene polyenes (e.g., nystatin) but susceptible to photobleaching.[3]
Fluorescence Quantum Yield (Φ) Not reported
Molar Extinction Coefficient (ε) Not reported

Experimental Protocols

The following is a generalized protocol for staining cells with this compound for fluorescence microscopy, adapted from protocols for similar polyene antibiotics. It is crucial to optimize the parameters for your specific cell type and experimental setup.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Phosphate-buffered saline (PBS) or other appropriate cell culture medium/buffer

  • Fixative (e.g., 4% paraformaldehyde in PBS), if imaging fixed cells

  • Antifade mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (UV/DAPI or similar)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a 1-5 mg/mL stock solution of this compound in DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

    • For live-cell imaging, proceed directly to the staining step.

    • For fixed-cell imaging, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash the cells three times with PBS to remove the fixative.

  • Staining:

    • Dilute the this compound stock solution in PBS or cell culture medium to a final working concentration. A starting concentration of 10-25 µg/mL is recommended.

    • Incubate the cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.

    • Optimization is key: The optimal concentration and incubation time will vary depending on the cell type and its sterol content.

  • Washing:

    • After incubation, gently wash the cells 2-3 times with PBS to remove unbound this compound.

  • Mounting:

    • For live-cell imaging, add fresh PBS or imaging medium to the cells.

    • For fixed-cell imaging, mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image the samples immediately using a fluorescence microscope.

    • Use an excitation wavelength in the range of 360-405 nm.

    • Use an emission filter that captures the blue-green fluorescence.

    • Minimize light exposure to reduce photobleaching by using the lowest possible excitation intensity and exposure time.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Microscopy cell_prep Cell Culture fixation Fixation (Optional) cell_prep->fixation staining This compound Staining fixation->staining washing Washing staining->washing mounting Mounting washing->mounting imaging Image Acquisition mounting->imaging

Caption: Experimental workflow for this compound fluorescence microscopy.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Weak/No Signal cause1 Inadequate Staining start->cause1 cause2 Photobleaching start->cause2 cause3 Incorrect Filters start->cause3 sol1 Optimize Staining Protocol cause1->sol1 sol2 Minimize Light Exposure cause2->sol2 sol3 Verify Filter Set cause3->sol3

Caption: Troubleshooting logic for weak or no fluorescent signal.

References

Technical Support Center: Interference of Candicidin with Other Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polyene macrolide antibiotic, Candicidin, in fluorescence-based assays. The following sections address potential spectral overlap issues with other common fluorescent dyes and offer solutions for mitigating interference.

Frequently Asked Questions (FAQs)

Q1: What are the fluorescent properties of this compound?

This compound, a polyene antibiotic, exhibits intrinsic fluorescence. Its UV-Vis absorption spectrum shows characteristic maxima between 340 nm and 410 nm. While a definitive emission spectrum is not consistently reported and can be influenced by the local environment (e.g., solvent, binding to cellular components), its fluorescence is generally observed in the blue to green region of the spectrum. For practical purposes, it is crucial to experimentally determine the fluorescence profile of this compound under your specific experimental conditions.

Q2: I am observing unexpected background fluorescence in my multi-color imaging experiment involving this compound. What could be the cause?

Unexpected background fluorescence when using this compound in combination with other dyes is often due to spectral overlap. This occurs when the emission spectrum of one fluorophore (in this case, potentially this compound) overlaps with the excitation or emission spectrum of another. This "bleed-through" or "crosstalk" can lead to false-positive signals and complicate data interpretation.

Q3: How can I check for potential spectral overlap between this compound and my other fluorescent dyes?

To assess the risk of spectral overlap, you need to compare the excitation and emission spectra of all fluorescent molecules in your experiment. The table below summarizes the approximate spectral properties of this compound (and related polyenes) and other commonly used fluorescent dyes.

Data Presentation: Spectral Properties of this compound and Common Fluorescent Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with this compound
This compound (and other Polyenes)
This compound (Absorption)~340 - 410Not well defined, likely broad-
Filipin~360 - 380~385 - 480High
Amphotericin B (monomer)~410~500 - 650Moderate
Amphotericin B (aggregate)~325~470High
Nystatin (Absorption)~292 - 320UnstructuredModerate
Common Fluorescent Dyes
Calcofluor White~350 - 380~432 - 475High
DAPI~359~461High
FITC~495~519Low
Rhodamine B~546~567Low
SYTOX Green~504~523Low

Troubleshooting Guides

Issue 1: Significant bleed-through from this compound into the DAPI or Calcofluor White channel.
  • Cause: The emission spectrum of this compound and other polyenes like Filipin significantly overlaps with the excitation and emission spectra of blue-emitting dyes such as DAPI and Calcofluor White.

  • Solution Workflow:

    Start High Background in Blue Channel CheckSpectra Confirm Spectral Overlap (this compound Em vs. DAPI/CFW Ex/Em) Start->CheckSpectra SequentialScan Implement Sequential Scanning CheckSpectra->SequentialScan Overlap Confirmed OptimizeFilters Optimize Emission Filters SequentialScan->OptimizeFilters Resolved Issue Resolved SequentialScan->Resolved Bleed-through eliminated Reducethis compound Reduce this compound Concentration OptimizeFilters->Reducethis compound OptimizeFilters->Resolved Bleed-through eliminated AlternativeDye Consider Alternative Blue Dye Reducethis compound->AlternativeDye If bleed-through persists Reducethis compound->Resolved Bleed-through eliminated AlternativeDye->Resolved

  • Detailed Steps:

    • Sequential Acquisition: Instead of acquiring all channels simultaneously, set up your microscope for sequential scanning. Excite and capture the this compound signal first, then switch to the excitation and emission settings for DAPI or Calcofluor White. This prevents the emission from this compound from being detected in the blue channel.

    • Narrow Emission Filters: If sequential scanning is not possible or insufficient, use narrower bandpass emission filters for the blue channel to minimize the collection of out-of-spec fluorescence from this compound.

    • Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize its fluorescence intensity while still achieving the desired biological effect.

    • Alternative Dyes: If significant overlap persists, consider using a blue fluorescent dye with a more distinct spectrum, although options in this range are limited.

Issue 2: Weak signal from a green fluorescent dye (e.g., FITC, SYTOX Green) in the presence of this compound.
  • Cause: While direct spectral overlap is less of an issue, high concentrations of this compound could potentially cause quenching of other fluorophores or autofluorescence from the sample could be interfering.

  • Solution Workflow:

    Start Weak Green Channel Signal CheckControls Run Single-Stain Controls Start->CheckControls CheckConcentrations Verify Dye Concentrations CheckControls->CheckConcentrations Controls appear normal OptimizeExposure Optimize Exposure/Gain for Green Channel CheckConcentrations->OptimizeExposure BackgroundSubtraction Perform Background Subtraction OptimizeExposure->BackgroundSubtraction Resolved Signal Restored BackgroundSubtraction->Resolved

    Troubleshooting Weak Green Fluorescence with this compound.
  • Detailed Steps:

    • Run Controls: Always prepare single-stained samples (cells with only this compound and cells with only the green dye) to establish baseline fluorescence and identify any inherent issues with staining or signal intensity.

    • Optimize Imaging Parameters: Increase the exposure time or gain specifically for the green channel to enhance the signal from your dye of interest.

    • Background Subtraction: Use image processing software to subtract the background fluorescence measured from an unstained control sample.

Experimental Protocols

Protocol 1: Sequential Imaging to Mitigate Spectral Bleed-through

This protocol is designed for a confocal microscope equipped with multiple lasers and detectors.

  • Sample Preparation: Prepare your biological sample and stain with this compound and the other fluorescent dye(s) according to your established protocol. Mount the sample on the microscope.

  • Microscope Setup:

    • Turn on the necessary lasers (e.g., 405 nm for this compound/DAPI, 488 nm for FITC).

    • Open the imaging software and select the sequential acquisition mode.

  • Configure Track 1 (this compound/Blue Dye):

    • Set the excitation to 405 nm.

    • Set the emission detection range to capture the signal from your blue dye (e.g., 420-480 nm for DAPI).

    • Adjust laser power, gain, and offset to obtain a good signal without saturation.

  • Configure Track 2 (Green Dye):

    • Set the excitation to 488 nm.

    • Set the emission detection range for your green dye (e.g., 500-550 nm for FITC).

    • Adjust laser power, gain, and offset for this channel.

  • Image Acquisition: Initiate the sequential scan. The microscope will first scan the entire image using the settings for Track 1, then scan the same area again using the settings for Track 2.

  • Image Analysis: The resulting image will have separate channels for the blue and green fluorescence with minimized crosstalk.

Protocol 2: Determining Optimal this compound Concentration
  • Prepare a dilution series of this compound: Start with your typical working concentration and prepare a series of 2-fold dilutions.

  • Stain cells: Treat your cells with each concentration of this compound.

  • Image acquisition: Using a fluorescence microscope or plate reader, measure the fluorescence intensity at the emission wavelength of this compound.

  • Assess biological effect: In parallel, assess the biological activity of this compound at each concentration (e.g., antifungal activity).

  • Determine optimal concentration: Identify the lowest concentration of this compound that provides a sufficient biological effect with the lowest fluorescence intensity to minimize potential interference.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical workflow for troubleshooting fluorescence interference issues when using this compound.

Start Fluorescence Experiment with this compound Problem Unexpected Fluorescence Signal? Start->Problem NoProblem Proceed with Analysis Problem->NoProblem No CheckOverlap Consult Spectral Data Problem->CheckOverlap Yes HighOverlap High Potential for Overlap (e.g., with DAPI, Calcofluor White) CheckOverlap->HighOverlap LowOverlap Low Potential for Overlap (e.g., with FITC, Rhodamine) CheckOverlap->LowOverlap ImplementSolutions Implement Troubleshooting Solutions (Sequential Scan, Filter Optimization, etc.) HighOverlap->ImplementSolutions LowOverlap->ImplementSolutions Check for other issues Reassess Re-evaluate Signal ImplementSolutions->Reassess Resolved Issue Resolved Reassess->Resolved Successful Unresolved Consider Alternative Dyes or Methods Reassess->Unresolved Persistent Issue

Decision-making workflow for troubleshooting.

Technical Support Center: Optimizing Signal-to-Noise Ratio in Candicidin Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in Candicidin microscopy experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound microscopy, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Background Fluorescence

Question: My images have high background fluorescence, obscuring the specific this compound signal. What can I do to reduce it?

Answer: High background fluorescence can originate from several sources. Here are some common causes and solutions:

  • Autofluorescence of the sample: Many biological specimens, particularly yeast cells like Candida, exhibit natural fluorescence.[1]

    • Solution: Image an unstained control sample to determine the level of autofluorescence. Consider using a different emission filter to spectrally separate the this compound signal from the autofluorescence.

  • Excess this compound: Incomplete washing can leave unbound this compound in the sample.

    • Solution: Increase the number and duration of washing steps after this compound incubation. Ensure thorough but gentle washing to avoid dislodging the cells.

  • Non-specific binding: this compound may non-specifically bind to other cellular components.

    • Solution: Optimize the this compound concentration and incubation time. A lower concentration or shorter incubation period may reduce non-specific binding while maintaining a specific signal.

  • Contaminated reagents or slides: Buffers, mounting media, or microscope slides may be fluorescent.

    • Solution: Use high-purity, fluorescence-free reagents and pre-cleaned, non-fluorescent slides.

Issue 2: Weak or No Signal

Question: I am not observing a strong fluorescent signal from my this compound-stained samples. How can I improve the signal strength?

Answer: A weak or absent signal can be due to several factors related to the staining protocol or the imaging setup.

  • Suboptimal this compound Concentration: The concentration of this compound may be too low for effective staining.

    • Solution: Perform a concentration titration to determine the optimal this compound concentration for your specific cell type and experimental conditions.

  • Insufficient Incubation Time: The incubation time may not be long enough for this compound to adequately label the target structures.

    • Solution: Increase the incubation time. As with concentration, an incubation time optimization experiment is recommended.

  • Incorrect Filter Set: The excitation and emission filters may not be appropriate for this compound's spectral properties.

    • Solution: this compound exhibits characteristic UV absorption maxima at approximately 344 nm, 364 nm, 384 nm, and 408 nm.[2] Use an excitation filter in the UV range (e.g., 340-380 nm) and an emission filter that captures the resulting fluorescence (e.g., 385-470 nm).[3][4][5][6]

  • Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching, especially under intense illumination.

    • Solution: Minimize the exposure time and excitation light intensity. Use a neutral density filter to reduce illumination intensity during focusing. The use of an anti-fade mounting medium can also help to preserve the fluorescent signal.

Issue 3: Rapid Photobleaching

Question: The fluorescent signal from my this compound-stained sample fades very quickly during imaging. How can I prevent this?

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore. Here are strategies to minimize it:

  • Reduce Excitation Light Intensity: High-intensity light is a primary cause of photobleaching.

    • Solution: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Employ neutral density filters to attenuate the light.

  • Minimize Exposure Time: Prolonged exposure to excitation light increases the likelihood of photobleaching.

    • Solution: Use a sensitive camera and optimize acquisition settings to keep exposure times as short as possible.

  • Use Antifade Reagents: These reagents are included in the mounting medium to reduce photobleaching.

    • Solution: Mount your stained samples in a commercially available antifade mounting medium.

  • Image Acquisition Strategy:

    • Solution: Focus on a region of the slide adjacent to your area of interest before moving to the desired field of view for image capture. Acquire images promptly after initiating fluorescence excitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound staining?

A1: While the optimal parameters should be determined empirically for each experimental setup, a good starting point for this compound concentration is in the range of 10-50 µg/mL. For incubation time, begin with 30-60 minutes at room temperature.[7][8]

Q2: How should I prepare and store this compound solutions?

A2: this compound is light-sensitive and should be protected from light during preparation and storage. It is typically dissolved in a solvent like DMSO to create a stock solution, which can then be diluted to the working concentration in a suitable buffer (e.g., PBS). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the excitation and emission wavelengths for this compound?

A3: this compound has several absorption maxima in the UV range, with peaks around 344 nm, 364 nm, 384 nm, and 408 nm.[2] For fluorescence microscopy, excitation is typically performed using a UV light source (e.g., 340-380 nm), and the emission is collected in the blue to green region of the spectrum (e.g., 385-470 nm).[3][4][5][6]

Q4: Can I use this compound for live-cell imaging?

A4: Polyene antibiotics like this compound can be disruptive to cell membranes, which is the basis of their antifungal activity. Therefore, they are generally not suitable for live-cell imaging as they can induce artifacts and cytotoxicity. Staining is typically performed on fixed cells.

Q5: How does this compound staining compare to Filipin staining?

A5: this compound and Filipin are both polyene macrolide antibiotics that bind to sterols, primarily cholesterol in mammalian cells and ergosterol in fungal cells. They have similar fluorescence properties and are often used interchangeably for detecting unesterified sterols. Protocols for Filipin staining can often be adapted for this compound.[9][10][11] A key difference is that this compound is a larger molecule, which may influence its membrane interaction and staining characteristics.

Data Presentation

Table 1: Recommended Starting Parameters for this compound Microscopy

ParameterRecommended RangeNotes
This compound Concentration 10 - 50 µg/mLTitration is crucial for optimal signal-to-noise.
Incubation Time 30 - 60 minutesLonger times may increase signal but also background.
Incubation Temperature Room Temperature
Excitation Wavelength 340 - 380 nmUtilize a UV light source.
Emission Wavelength 385 - 470 nmA long-pass or band-pass filter is suitable.
Cell Fixation 3-4% Paraformaldehyde15-30 minutes at room temperature.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
High Background Autofluorescence, excess probe, non-specific bindingImage unstained control, optimize washing, titrate probe concentration.
Weak/No Signal Low probe concentration, short incubation, incorrect filtersTitrate probe concentration, increase incubation time, use appropriate UV excitation and blue/green emission filters.
Photobleaching High excitation intensity, long exposureReduce light intensity, minimize exposure time, use antifade mounting media.

Experimental Protocols

Detailed Methodology for this compound Staining of Candida Species

This protocol is a general guideline and may require optimization for specific strains and microscope systems.

1. Cell Preparation: a. Grow Candida cells to the desired growth phase (e.g., mid-log phase) in an appropriate culture medium. b. Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes). c. Wash the cells twice with Phosphate Buffered Saline (PBS). d. Resuspend the cells in PBS to the desired density and adhere them to a suitable imaging surface (e.g., poly-L-lysine coated coverslips).

2. Fixation: a. Fix the cells with 3-4% paraformaldehyde in PBS for 15-30 minutes at room temperature. b. Wash the cells three times with PBS to remove the fixative.

3. Staining: a. Prepare a working solution of this compound (e.g., 25 µg/mL) in PBS. Protect the solution from light. b. Incubate the fixed cells with the this compound working solution for 30-60 minutes at room temperature in the dark. c. Gently wash the cells three to five times with PBS to remove unbound this compound.

4. Mounting: a. Mount the coverslip onto a microscope slide using an antifade mounting medium. b. Seal the edges of the coverslip with nail polish to prevent drying.

5. Imaging: a. Image the samples on a fluorescence microscope equipped with a UV excitation source and appropriate emission filters. b. Use a DAPI or similar filter cube (e.g., Excitation: 340-380 nm, Emission: 385-470 nm long-pass). c. Minimize light exposure to the sample to reduce photobleaching.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging cell_culture Cell Culture harvest Harvest & Wash cell_culture->harvest adhesion Cell Adhesion harvest->adhesion fixation Fixation adhesion->fixation candicidin_incubation This compound Incubation fixation->candicidin_incubation wash Washing candicidin_incubation->wash mounting Mounting wash->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

Caption: Experimental workflow for this compound staining and microscopy.

Troubleshooting_Logic start Start Imaging issue Poor Image Quality? start->issue high_bg High Background? issue->high_bg Yes good_image Good Image Quality issue->good_image No weak_signal Weak Signal? high_bg->weak_signal No solution_bg Reduce [this compound] Increase Washes Check Autofluorescence high_bg->solution_bg Yes photobleaching Rapid Fading? weak_signal->photobleaching No solution_signal Increase [this compound] Increase Incubation Time Check Filter Set weak_signal->solution_signal Yes solution_photo Reduce Excitation Intensity Minimize Exposure Time Use Antifade Mountant photobleaching->solution_photo Yes photobleaching->good_image No

Caption: Troubleshooting decision tree for this compound microscopy.

References

Validation & Comparative

A Comparative Guide to Candicidin and Other Polyene Macrolides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the performance, mechanisms, and experimental data of key polyene macrolide antifungals.

This guide provides a comprehensive comparison of Candicidin with other prominent polyene macrolides, primarily Amphotericin B and Nystatin. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their antifungal activity, mechanisms of action, and toxicity profiles, supported by experimental data and methodologies.

Introduction to Polyene Macrolides

Polyene macrolides are a class of antifungal agents produced by various species of Streptomyces.[1] Their discovery dates back to the 1950s, with Nystatin being the first to be identified, followed by Amphotericin B.[1] These compounds are characterized by a large macrolide ring containing a series of conjugated double bonds.[1] While over 200 polyene macrolides have been described, only a few, including Amphotericin B, Nystatin, and this compound, have been used in clinical practice.[1] They remain a cornerstone in antifungal therapy due to their broad spectrum of activity, fungicidal nature, and the relatively rare development of resistance.[1]

Mechanism of Action: A Shared Strategy with Subtle Differences

The primary mechanism of action for polyene macrolides involves their interaction with ergosterol, the principal sterol in fungal cell membranes.[1][2] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, such as potassium ions (K+), ultimately leading to fungal cell death.[1] An alternative but related "sterol sponge" model suggests that polyenes extract ergosterol from the membrane, leading to its collapse.[3]

The specificity of polyenes for fungal cells is attributed to their higher affinity for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[1] However, the interaction with cholesterol is not negligible and is the primary cause of the toxicity associated with these drugs.[1]

While the fundamental mechanism is shared, the exact nature of the interaction and its downstream consequences may vary between different polyenes. The mycosamine moiety, a sugar appendage present in many polyenes, is understood to be critical for ergosterol binding.[1]

dot

cluster_polyene Polyene Macrolide Action Polyene Polyene Ergosterol Ergosterol Polyene->Ergosterol Binds to Pore_Formation Pore Formation / Ergosterol Extraction Polyene->Pore_Formation Induces Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Component of Leakage Ion (K+) Leakage Pore_Formation->Leakage Causes Cell_Death Fungal Cell Death Leakage->Cell_Death Leads to cluster_workflow CLSI M27 Antifungal Susceptibility Testing Workflow A Yeast Culture Preparation B Standardized Inoculum Preparation A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Antifungal Agent C->D E Incubation (35°C, 24-48h) D->E F Visual or Spectrophotometric Reading E->F G MIC Determination F->G

References

A Comparative Guide to Candicidin and Filipin for Cholesterol and Ergosterol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating cellular lipid distribution, the polyene antibiotics Candicidin and Filipin have emerged as valuable tools for the detection of cholesterol and ergosterol. Both molecules interact with these essential sterols within cell membranes, but their utility and characteristics as fluorescent probes differ significantly. This guide provides a comprehensive comparison of this compound and Filipin, summarizing their mechanisms, performance, and experimental protocols to aid in the selection of the appropriate tool for specific research needs.

Mechanism of Action

Both this compound and Filipin are polyene macrolide antibiotics that exhibit a high affinity for 3-β-hydroxysterols. Their primary mechanism of action involves binding to cholesterol in mammalian cells and ergosterol in fungal cells. This binding disrupts the integrity of the cell membrane, leading to increased permeability and ultimately, cell death. This property also allows them to be used as fluorescent probes to visualize and quantify the distribution of these sterols within cellular membranes. Filipin is a naturally fluorescent compound that, upon binding to unesterified cholesterol or ergosterol, exhibits a characteristic fluorescence emission, making it a widely used marker for these sterols in fluorescence microscopy.[1][2] While this compound also binds to sterols, detailed information regarding its intrinsic fluorescence properties upon binding is less documented in publicly available research.

Performance Comparison: Filipin as the Established Standard

Due to extensive research and application, Filipin is the more established and well-characterized fluorescent probe for cholesterol and ergosterol detection. In contrast, while this compound's sterol-binding properties are known, its application as a direct fluorescent stain is not well-documented, and quantitative performance data is scarce.

Data Presentation: Quantitative Comparison

FeatureFilipinThis compound
Target Sterols Unesterified Cholesterol, Ergosterol[1][2]Cholesterol, Ergosterol
Fluorescence Excitation Max (nm) ~340-380 nm[2]Not well-documented
Fluorescence Emission Max (nm) ~385-470 nm[2]Not well-documented
Binding Affinity High for both cholesterol and ergosterol[3]Presumed high for both, but quantitative comparison to Filipin is lacking.
Photostability Prone to rapid photobleaching[4][5]Not well-documented
Specificity Binds to unesterified sterols.[1] May exhibit cross-reactivity with other lipids like GM1 ganglioside.[6]Presumed to be specific for sterols, but cross-reactivity with other lipids has not been extensively studied.

Experimental Protocols

Detailed protocols for using Filipin as a fluorescent stain are readily available. A standard protocol for staining cells with Filipin is provided below. Due to the lack of established protocols for using this compound as a fluorescent probe, a similar detailed methodology cannot be provided at this time.

Filipin Staining Protocol for Cellular Cholesterol Detection

This protocol is adapted from established methods for staining fixed cells.

Materials:

  • Filipin complex (e.g., from Streptomyces filipinensis)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Mounting medium

  • Fluorescence microscope with a UV excitation source and appropriate emission filters

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Filipin Staining:

    • Prepare a stock solution of Filipin (e.g., 25 mg/mL in DMSO) and store it at -20°C in small aliquots, protected from light.

    • Dilute the Filipin stock solution in PBS to a final working concentration (typically 50-100 µg/mL).

    • Incubate the fixed cells with the Filipin working solution for 30-60 minutes at room temperature in the dark.

  • Washing and Mounting:

    • Wash the cells three times with PBS to remove unbound Filipin.

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Imaging:

    • Immediately visualize the stained cells using a fluorescence microscope.

    • Use an excitation wavelength in the range of 340-380 nm and collect the emission between 385-470 nm.

    • Note: Filipin is highly susceptible to photobleaching, so minimize exposure to the excitation light.

Visualization of Experimental Workflow and Mechanisms

To aid in understanding the experimental process and the underlying molecular interactions, the following diagrams have been generated using the DOT language.

experimental_workflow start Cell Culture on Coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate with Filipin Solution wash2->stain wash3 Wash with PBS stain->wash3 mount Mount on Microscope Slide wash3->mount image Fluorescence Microscopy mount->image mechanism_of_action cluster_membrane Cell Membrane cholesterol Cholesterol / Ergosterol disruption Membrane Disruption (Increased Permeability) cholesterol->disruption phospholipid Phospholipid Bilayer probe Filipin / this compound probe->cholesterol Binds to fluorescence Fluorescence Emission probe->fluorescence Exhibits (Filipin)

References

Candicidin vs. Nystatin: A Comparative Guide for Studying Fungal Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of Candicidin and Nystatin, two polyene antibiotics widely utilized in scientific research to investigate the structure and function of fungal membranes. A thorough understanding of their mechanisms of action and distinct effects is crucial for selecting the optimal tool for specific experimental objectives.

Introduction: Polyene Antibiotics and Their Interaction with Fungal Membranes

This compound and Nystatin are members of the polyene macrolide family of antibiotics, distinguished by their strong affinity for ergosterol, the predominant sterol in fungal cell membranes. This specific interaction forms the basis of their antifungal properties and their application as molecular probes to study membrane dynamics. The selective binding to ergosterol, which is absent in mammalian cells that contain cholesterol, provides a degree of targeted toxicity, although off-target effects can still be observed.

Mechanism of Action

Both this compound and Nystatin function through a primary mechanism that involves binding to ergosterol within the fungal plasma membrane. This binding event triggers the formation of pores or channels, which compromises the membrane's integrity. The subsequent leakage of vital intracellular components, most notably potassium ions (K+), disrupts cellular homeostasis and ultimately leads to fungal cell death.[1][2][3]

The following diagram illustrates the general mechanism of action for these polyene antibiotics.

General Mechanism of Action of this compound and Nystatin cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ergosterol Ergosterol Pore Membrane Pore Ergosterol->Pore Forms Pore/Channel Polyene This compound or Nystatin Polyene->Ergosterol Binding K_ion K+ Ions Death Fungal Cell Death CellularContents Other Cellular Contents Pore->K_ion Leakage Pore->CellularContents Leakage

Caption: Mechanism of this compound and Nystatin action on fungal membranes.

Quantitative Data Comparison

While direct, side-by-side quantitative comparisons of this compound and Nystatin are limited in published literature, compiling individual activity data allows for an inferential performance analysis.

Minimum Inhibitory Concentration (MIC)

Table 1: Nystatin MIC Values against Various Candida Species

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.625 - 8[4][5]
Candida glabrata0.625 - 16[4][6]
Candida tropicalis0.625 - 16[4][6]
Candida parapsilosis1.25 - 16[4][6]
Candida krusei4 - 16[5][6]

Note: MIC values are subject to variation based on the specific fungal strain and the methodology employed for testing.

Experimental Protocols

Provided below are generalized protocols for essential experiments designed to probe the effects of this compound and Nystatin on the integrity and function of fungal membranes.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the standardized broth microdilution method.

  • Prepare Fungal Inoculum: Aseptically culture the fungal strain of interest on a suitable agar medium. Prepare a suspension of a few colonies in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Prepare Drug Dilutions: In a 96-well microtiter plate, perform a serial dilution of this compound or Nystatin using an appropriate broth medium, such as RPMI-1640.

  • Inoculation: Dispense the prepared fungal inoculum into each well of the microtiter plate.

  • Incubation: Incubate the plate under suitable conditions, typically at 35°C, for a period of 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that results in the complete inhibition of visible growth.

MIC Determination Workflow A Prepare Fungal Inoculum C Inoculate wells with Fungal Suspension A->C B Prepare Serial Drug Dilutions in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Visually or Spectrophotometrically assess growth D->E F Determine Lowest Concentration with no growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potassium (K+) Leakage Assay

This assay quantifies the efflux of potassium ions from fungal cells following exposure to a polyene antibiotic.

  • Prepare Fungal Cells: Cultivate the fungal strain to the mid-logarithmic growth phase. Harvest the cells, wash them, and resuspend them in a buffer with a low potassium concentration.

  • Drug Treatment: Introduce varying concentrations of this compound or Nystatin to the cell suspension.

  • Incubation: Allow the mixture to incubate for a predetermined duration, for instance, 30 to 60 minutes.

  • Separation: Pellet the cells by centrifuging the suspension.

  • Quantification: Analyze the potassium concentration in the resulting supernatant using a flame photometer or an ion-selective electrode.

Membrane Permeability Assay (Utilizing a Fluorescent Probe)

This technique employs fluorescent dyes that are only able to penetrate cells with compromised plasma membranes.

  • Prepare Fungal Cells: Grow and wash the fungal cells as outlined in the K+ leakage assay protocol.

  • Staining: Resuspend the cells in a buffer solution that contains a fluorescent probe, such as Propidium Iodide (PI) or SYTOX Green.

  • Drug Treatment: Add a range of concentrations of this compound or Nystatin to the cell suspension.

  • Incubation: Incubate the samples in a dark environment for a specified time to allow for probe uptake.

  • Analysis: Quantify the fluorescence intensity with a fluorometer or visualize the stained cells using fluorescence microscopy. An elevation in fluorescence is indicative of increased membrane permeability.

Membrane Permeability Assay Workflow A Prepare Fungal Cell Suspension B Add Fluorescent Probe (e.g., Propidium Iodide) A->B C Add this compound or Nystatin B->C D Incubate C->D E Measure Fluorescence D->E F Increased Fluorescence = Increased Permeability E->F

References

A Comparative Analysis of the Cytotoxicity of Candicidin and Other Polyene Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic profiles of major polyene antifungals, with a focus on candicidin relative to more extensively studied agents like amphotericin B and nystatin. The data presented is compiled from various in vitro and in vivo studies to offer an objective overview for research and development applications.

Introduction to Polyene Antifungals

Polyene antifungals are a class of antimicrobial compounds produced by Streptomyces species.[1] Their mechanism of action involves binding to sterols within cell membranes, leading to the formation of pores or channels.[2][3] This disrupts membrane integrity, causing leakage of essential intracellular ions and molecules, which ultimately results in cell death.[2] While polyenes show a higher affinity for ergosterol, the primary sterol in fungal cell membranes, they can also bind to cholesterol in mammalian cell membranes, which is the basis for their inherent cytotoxicity.[2][3][4] This guide examines the differences in this host cell toxicity among this compound, amphotericin B, nystatin, and pimaricin.

Quantitative Cytotoxicity Data

Direct comparative studies detailing the cytotoxicity of this compound on various mammalian cell lines are limited in publicly available literature. However, data from individual studies on several polyenes allow for a comparative assessment. The following tables summarize key cytotoxicity and hemolytic activity data for amphotericin B and nystatin, with available data for this compound and pimaricin included for comparison.

Table 1: In Vitro Cytotoxicity of Polyene Antifungals on Mammalian Cell Lines

AntifungalCell LineAssayCytotoxic Concentration / IC50Citation(s)
This compound --Data not available in cited literature-
Amphotericin B Mouse Osteoblasts & FibroblastsMicroscopic observation>100 µg/mL (Cell Death)[5][6]
Mouse Osteoblasts & FibroblastsProliferation Assay5-10 µg/mL (Decreased Proliferation)[5][6]
GRX (Myofibroblast)MTT Assay1.25 - 2.50 µg/mL (Decreased Viability)[7]
HEK 293T (Human Kidney)CCK-8 Assay>25.6 µg/mL (>20% cell death)[8]
MCF-7 (Human Breast Cancer)MTT AssayIC50: 41.6 µM (after 24h)[9]
THP1 (Human Monocytic)MTS/LDH AssayCytotoxic at 500 µg/L[10]
Nystatin Human Keratinocyte (HaCaT)CCK-8 AssayMarkedly more toxic than its derivatives[11]
Mammalian Kidney CellsK+ Leakage AssayCytotoxic at high concentrations[12][13]
Pimaricin (Natamycin) Mouse Bone MarrowMicronucleus AssayCytotoxic effect at 400-800 mg/kg (in vivo)[14]

Table 2: Hemolytic Activity and In Vivo Toxicity of Polyene Antifungals

AntifungalTest SystemMetricResultCitation(s)
This compound MiceLD50 (Intraperitoneal)Very low (highly toxic)[15]
Human Red Blood Cells-Exhibits hemolytic properties
Amphotericin B Human Red Blood CellsEH50 (50% effective hemolysis)19.38 µg/mL[8]
Human Red Blood Cells% Hemolysis (at 8 µg/mL)2.0% (at 0.5h), 8.0% (at 6h), 17% (at 24h)
Nystatin Human Red Blood CellsHemolysis AssayLess hemolytic than some derivatives at 50 µM
Pimaricin (Natamycin) --Generally considered to have low toxicity

Mechanism of Cytotoxicity and Associated Signaling Pathways

The primary mechanism of cytotoxicity for all polyenes is the disruption of the mammalian cell membrane via cholesterol binding. This leads to increased membrane permeability, loss of electrochemical gradients, and eventual cell lysis.

dot

Cytotoxicity_Pathway cluster_membrane Mammalian Cell Membrane Cholesterol Cholesterol Pore Membrane Pore/ Channel Formation Cholesterol->Pore Induces Membrane Lipid Bilayer Polyene Polyene Antifungal (e.g., this compound) Polyene->Cholesterol Binds to Permeability Increased Membrane Permeability Pore->Permeability IonLeakage Leakage of K+, Na+, and other ions Permeability->IonLeakage Homeostasis Disruption of Cellular Homeostasis IonLeakage->Homeostasis CellDeath Cell Death (Necrosis/Lysis) Homeostasis->CellDeath Apoptosis Apoptosis/ Autophagy (Amphotericin B) Homeostasis->Apoptosis can also trigger Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Quantification cluster_analysis Data Analysis A Seed Mammalian Cells in 96-well plate C Add varying concentrations of Polyene Antifungals A->C B Prepare Red Blood Cell Suspension B->C D Incubate for defined period (e.g., 24h) C->D E MTT Assay: Add MTT, solubilize, read absorbance D->E F LDH Assay: Collect supernatant, run LDH reaction, read absorbance D->F G Hemolysis Assay: Centrifuge, collect supernatant, read hemoglobin absorbance D->G H Calculate % Viability, % Cytotoxicity, or % Hemolysis E->H F->H G->H I Determine IC50 / EC50 H->I

References

Safety Operating Guide

Navigating the Disposal of Candicidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the antifungal agent Candicidin is crucial for maintaining a safe laboratory environment. In the absence of specific federal or institutional guidelines for this compound, a comprehensive approach based on established best practices for chemical waste management is imperative. This guide offers procedural, step-by-step instructions to directly address operational questions regarding the safe handling and disposal of this compound.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and regulatory compliance. The first and most critical step is to consult the manufacturer's Safety Data Sheet (SDS) for the specific product in use. If the SDS is unavailable or lacks clear disposal instructions, the institution's Environmental Health and Safety (EHS) department must be contacted for guidance.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be adapted to comply with institutional and local regulations.

1. Waste Identification and Segregation: Proper identification and segregation of waste streams are fundamental to safe disposal.

  • Solid Waste: Unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, should be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for liquid chemical waste.[1] It is crucial to avoid mixing different types of chemical waste. For instance, halogenated and non-halogenated solvents should be kept in separate containers.[2]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

2. Container Management and Labeling: Proper container selection and labeling prevent accidental exposures and ensure compliant disposal.

  • Container Choice: Use containers that are compatible with the chemical waste. For liquid waste, plastic containers are often preferred.[3] Ensure containers are securely sealed to prevent leaks.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[1] The label should also include the date when waste was first added to the container.

3. Storage of this compound Waste: Designated storage areas are essential for maintaining a safe laboratory environment.

  • Waste should be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][3]

  • The SAA should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[1]

  • Store waste containers in secondary containment to prevent spills from reaching drains.[1]

4. Spill Management: In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills: For small spills of this compound powder or solution, absorb the material with an inert absorbent such as vermiculite or sand. The contaminated absorbent material should then be placed in a hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area and contact the institutional EHS department immediately.

5. Final Disposal: The final disposal of this compound waste must be handled by qualified professionals.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]

  • Do not dispose of this compound waste down the drain or in the regular trash.[2]

  • A licensed hazardous waste disposal company will transport the waste to a designated facility for treatment and disposal in accordance with all local and federal regulations.[1]

General Laboratory Waste Disposal Guidelines

The following table summarizes common laboratory waste streams and their appropriate disposal methods.

Waste TypeDisposal ContainerDisposal Method
Solid Chemical Waste Labeled Hazardous Waste ContainerCollection by institutional EHS for incineration or landfill at a permitted facility.
Liquid Chemical Waste Labeled, leak-proof Hazardous Waste ContainerCollection by institutional EHS for chemical treatment, incineration, or other approved disposal methods.
Sharps Waste Puncture-resistant Sharps ContainerAutoclaving or incineration by a licensed medical waste disposal service.
Non-Hazardous Solid Waste Regular Trash ReceptacleDisposal with regular municipal waste.
Broken Glass (uncontaminated) Designated Broken Glass BoxDisposal in accordance with institutional guidelines, often with regular trash after being properly contained.

Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates the general workflow for the safe disposal of chemical waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage cluster_3 Final Disposal A Identify Waste Type (Solid, Liquid, Sharps) B Select Appropriate Waste Container A->B C Segregate Waste (e.g., Halogenated vs. Non-halogenated) B->C D Label Container with 'Hazardous Waste' & Chemical Name C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Contact Institutional EHS for Waste Pickup G->H I Professional Disposal (Incineration, Treatment, etc.) H->I

References

Essential Safety and Logistical Information for Handling Candicidin

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Summary and Personal Protective Equipment

Candicidin is a physiologically active substance that requires careful handling. It is classified as a hazardous material with the following potential risks: fatal if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves. Double-gloving is recommended, especially during weighing and transfer operations.
Eyes/Face Safety glasses with side shields or goggles, and a face shieldGoggles should be worn for all procedures. A face shield is required when there is a risk of splashes or aerosol generation.
Body Laboratory coatA fully buttoned lab coat is required. A chemical-resistant apron or disposable coveralls should be worn over the lab coat for procedures with a higher risk of contamination.
Respiratory NIOSH-approved respiratorA fit-tested N95 or higher respirator is required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust particles.
Feet Closed-toe shoesSturdy, closed-toe shoes must be worn in the laboratory at all times.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, follow the spill cleanup procedure outlined below.

  • Storage: this compound should be stored at -20°C in a tightly sealed, clearly labeled container.[1] It should be stored in a designated, secure area away from incompatible materials.

Preparation and Use
  • Designated Area: All handling of this compound powder, including weighing and preparation of solutions, must be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to control airborne particles.

  • Weighing: Use a balance inside the containment enclosure. Use anti-static weigh paper or boats to minimize powder dispersal.

  • Solution Preparation: When dissolving this compound, add the solvent slowly to the powder to avoid splashing.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management

A well-defined spill response plan is critical. The following workflow outlines the steps to be taken in the event of a this compound spill.

Caption: Workflow for managing a this compound spill.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used PPE, weigh paper, and absorbent materials, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant container. Do not pour this compound waste down the drain.

  • Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.